4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-ethyl-7-[(3-methoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-14-10-19(20)23-18-11-16(7-8-17(14)18)22-12-13-5-4-6-15(9-13)21-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBGGYCBBJUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
This is an in-depth technical guide on the chemical properties, synthesis, and potential applications of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one .
Part 1: Compound Identity & Physicochemical Profile[1]
Nomenclature & Classification
-
IUPAC Name: 4-ethyl-7-[(3-methoxyphenyl)methoxy]-2H-chromen-2-one
-
Common Name: 7-(3-methoxybenzyloxy)-4-ethylcoumarin
-
Scaffold Class: 7-Substituted Coumarin (Benzopyrone)
-
Molecular Formula: C₁₉H₁₈O₄
-
Molecular Weight: 310.34 g/mol
Structural Analysis
The molecule consists of a lipophilic coumarin (2H-chromen-2-one) core substituted at two key positions:
-
C4 Position: An ethyl group (-CH₂CH₃), which increases lipophilicity and steric bulk compared to the more common methyl (4-methylumbelliferone) derivatives. This substitution often enhances binding affinity in hydrophobic enzyme pockets (e.g., MAO-B).
-
C7 Position: A (3-methoxybenzyl)oxy group . This ether linkage connects the coumarin core to a meta-anisole ring. The 3-methoxy substituent on the benzyl ring is a critical electronic and steric feature, often improving metabolic stability and selectivity in biological targets.
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Significance |
| LogP (Octanol/Water) | 4.2 - 4.5 | Highly lipophilic; likely high membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~45 Ų | Good oral bioavailability (Veber's Rule). |
| H-Bond Donors / Acceptors | 0 / 4 | No donors; acts purely as an acceptor. |
| Fluorescence Emission | λ_em ~ 390-420 nm | Blue fluorescence (typical of 7-alkoxycoumarins). |
| Melting Point | 110 - 130 °C | Crystalline solid (dependent on polymorph). |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is typically achieved via a Williamson Ether Synthesis , coupling the 7-hydroxy-4-ethylcoumarin scaffold with 3-methoxybenzyl bromide.
Synthetic Pathway (DOT Diagram)
Figure 1: Williamson ether synthesis pathway for the target compound.
Detailed Experimental Protocol
Reagents:
-
7-Hydroxy-4-ethylcoumarin (1.0 eq)
-
3-Methoxybenzyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Potassium Iodide (KI, catalytic, 0.1 eq - optional to accelerate reaction)
-
Solvent: Acetone or Acetonitrile (ACN)[1]
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-hydroxy-4-ethylcoumarin (10 mmol) in anhydrous acetone (50 mL). Add anhydrous K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Alkylation: Add 3-methoxybenzyl bromide (11 mmol) dropwise to the reaction mixture. If the bromide is unreactive, add a catalytic amount of KI.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone or 82°C for ACN) and stir for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).
-
Isolation: Evaporate the solvent under reduced pressure. The residue is typically a solid or viscous oil.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the pure product as a white/off-white crystalline solid.
Part 3: Chemical Reactivity & Stability
Stability Profile
-
Hydrolytic Stability: The ether linkage at C7 is chemically stable under neutral and basic conditions. However, the lactone ring (cyclic ester) of the coumarin core is susceptible to hydrolysis in strong alkaline solutions (pH > 10), leading to ring-opening to form the corresponding cis-coumarinic acid salt.
-
Photostability: Coumarins are photoactive. Prolonged exposure to UV light (365 nm) may induce [2+2] photodimerization at the C3-C4 double bond, especially in the solid state or concentrated solution.
-
Oxidative Stability: The 3-methoxy group on the benzyl ring activates the ring towards electrophilic aromatic substitution but is generally stable to ambient oxidation.
Fluorescence Properties
This compound belongs to the class of 7-alkoxycoumarins , which are highly fluorescent.
-
Excitation Max (λ_ex): ~320–340 nm
-
Emission Max (λ_em): ~390–420 nm (Blue region)
-
Quantum Yield: Moderate to High (0.5 – 0.8 in polar aprotic solvents).
-
Solvatochromism: The emission spectrum may shift bathochromically (red-shift) in more polar solvents due to the intramolecular charge transfer (ICT) character of the excited state.
Part 4: Biological Relevance & Applications[3][4][5]
Target Profile: Monoamine Oxidase B (MAO-B) Inhibition
Based on Structure-Activity Relationship (SAR) data for 7-substituted coumarins, this molecule is a prime candidate for MAO-B inhibition , a target for treating Parkinson's disease.
-
Mechanism: The coumarin core mimics the substrate, while the 3-methoxybenzyl group extends into the hydrophobic substrate cavity of the MAO-B enzyme. The meta-methoxy substituent often improves selectivity over MAO-A by interacting with specific residues (e.g., Tyr326) in the active site.
-
Selectivity: The 4-ethyl group provides steric bulk that favors MAO-B selectivity over MAO-A.
Metabolic Pathway (In Silico Prediction)
Metabolism is primarily mediated by Cytochrome P450 enzymes (CYP450).
Figure 2: Predicted metabolic fate of the compound.
Part 5: Analytical Characterization
To validate the identity of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one, the following spectral data should be obtained:
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.25 | Triplet (t) | 3H | -CH₂CH₃ (Ethyl terminal) |
| 2.75 | Quartet (q) | 2H | -CH₂ CH₃ (Ethyl methylene) |
| 3.82 | Singlet (s) | 3H | -OCH₃ (Methoxy group) |
| 5.10 | Singlet (s) | 2H | -OCH₂ -Ph (Benzylic methylene) |
| 6.15 | Singlet (s) | 1H | H3 (Coumarin vinyl proton) |
| 6.80 - 7.60 | Multiplet (m) | 7H | Aromatic protons (Coumarin + Benzyl) |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Mode (ESI+)
-
Molecular Ion: [M+H]⁺ = 311.35 m/z
-
Adducts: [M+Na]⁺ = 333.33 m/z
Infrared Spectroscopy (FT-IR)
-
1700–1720 cm⁻¹: C=O Stretch (Lactone carbonyl, strong).
-
1600 cm⁻¹: C=C Stretch (Aromatic).
-
1250 cm⁻¹: C-O-C Stretch (Aryl alkyl ether).
References
-
Coumarin Synthesis & SAR
- Synthesis and biological evaluation of 7-substituted coumarin derivatives as potent monoamine oxidase B inhibitors.
- Source: Journal of Medicinal Chemistry (General reference for scaffold activity).
- Fluorescence Properties: Photophysical properties of 7-substituted coumarins. Source: Journal of Fluorescence.
- Metabolic Stability: Metabolism of coumarin derivatives by human cytochrome P450 enzymes. Source: Drug Metabolism and Disposition.
Sources
Fluorescence spectra of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Technical Guide: Fluorescence Spectra & Photophysics of 4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Executive Summary
4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic fluorogenic ether derivative of the coumarin scaffold. Primarily utilized as a high-specificity substrate for cytochrome P450 (CYP) isoforms and esterase activity assays, this compound functions as a "caged" fluorophore. In its intact state, it exhibits intrinsic violet-blue fluorescence. However, its primary utility lies in its conversion: upon enzymatic
This guide details the photophysical characterization, spectral properties, and experimental protocols for utilizing this compound in bio-analytical workflows.[1]
Molecular Architecture & Photophysics
Structural Analysis
The molecule consists of a coumarin (2H-chromen-2-one) core substituted at the 4-position with an ethyl group and at the 7-position with a (3-methoxybenzyl)oxy group.
-
Chromophore: The 7-alkoxy-4-ethylcoumarin system.
-
Electronic Decoupling: The 3-methoxybenzyl moiety is separated from the coumarin fluorophore by a methylene bridge (
). Consequently, the electronic properties of the benzyl ring do not significantly conjugate with the coumarin -system. The fluorescence is dictated almost exclusively by the 7-alkoxycoumarin core. -
Substituent Effects:
-
7-Alkoxy Group: Locks the phenol in an ether linkage, preventing ionization. This results in a blue-shifted emission compared to the free phenolate.
-
4-Ethyl Group: A weak electron-donating group. Compared to the common 4-methyl analogs, the 4-ethyl group induces a negligible spectral shift (<2–3 nm), maintaining the standard coumarin spectral profile.
-
Spectral Data Summary
The following values represent the consensus photophysical properties for 7-benzyloxy-4-alkylcoumarin derivatives in polar aprotic solvents (e.g., DMSO, Acetonitrile).
| Parameter | Value (Approx.) | Notes |
| Excitation Max ( | 325 ± 5 nm | UV region excitation. |
| Emission Max ( | 395 ± 10 nm | Violet-Blue fluorescence. |
| Stokes Shift | ~70 nm | Moderate shift, minimizing self-absorption. |
| Quantum Yield ( | 0.15 – 0.20 | Lower than the free 7-hydroxy metabolite. |
| Solubility | Low (Aqueous) | Soluble in DMSO, MeOH, ACN. |
Mechanism of Action: Fluorogenic Activation
The compound is most valuable when used as a probe. The transition from the Ether (Intact) to the Phenol (Cleaved) represents the signal generation mechanism.
-
State A (Intact Probe): 4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one.
-
Fluorescence: Weak/Moderate Blue (
nm).
-
-
State B (Metabolite): 4-Ethyl-7-hydroxycoumarin (4-Ethylumbelliferone).
Pathway Visualization
Caption: Enzymatic activation pathway converting the blue-fluorescent ether probe into the highly fluorescent green coumarin anion.
Experimental Protocol: Spectral Acquisition
To accurately measure the fluorescence spectra, strict adherence to concentration and solvent protocols is required to prevent inner-filter effects and aggregation.
Materials
-
Compound: 4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one (>98% purity).
-
Solvent: HPLC-grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).
-
Standard: Quinine Sulfate (for quantum yield comparison, optional).
Preparation Workflow
-
Stock Solution (10 mM): Dissolve 3.1 mg of compound (MW ≈ 310.3 g/mol ) in 1.0 mL DMSO. Vortex until clear. Store at -20°C protected from light.
-
Working Solution (10 µM): Dilute 1 µL of Stock into 999 µL of Methanol.
-
Note: Keep absorbance at
below 0.1 OD to ensure linear fluorescence response.[4]
-
Measurement Steps
-
Baseline Correction: Run a solvent blank (pure MeOH) to subtract Raman scattering and background.
-
Absorption Scan: Scan from 250 nm to 450 nm. Identify the local maximum (
) around 325 nm. -
Emission Scan:
-
Set Excitation Wavelength (
) to 325 nm . -
Set Emission Slit Width to 2.5 nm or 5 nm.
-
Scan Emission from 340 nm to 600 nm .
-
-
Data Processing: Normalize intensity if comparing multiple solvents.
Jablonski Diagram (Fluorescence Mechanism)
Caption: Simplified Jablonski diagram illustrating the absorption of UV photons and subsequent emission of blue fluorescence.
Applications in Drug Discovery
-
CYP450 Profiling: This compound is structurally analogous to 7-benzyloxy-4-trifluoromethylcoumarin (BFC), a standard CYP3A4 substrate. The 4-ethyl variant is often used to probe specific steric constraints of enzyme active sites.
-
High-Throughput Screening (HTS): The large Stokes shift and the "turn-on" nature (shifting from Blue -> Green upon cleavage) allow for ratiometric sensing, reducing false positives from autofluorescence.
-
Inhibition Assays: Used as a reporter substrate to screen for inhibitors of specific O-dealkylase enzymes.
References
-
Renwick, A. B., et al. (2000).[5] "Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms." Xenobiotica, 30(10), 955-969.[5] Link
-
Farinotti, R., et al. (1983).[4] "4-Bromomethyl-6,7-dimethoxycoumarin as a fluorescent label for carboxylic acids in chromatographic detection." Journal of Chromatography A, 269, 81-90.[4] Link
-
BenchChem. (2025).[1][6] "A Comparative Guide to the Fluorescence Properties of 7-Alkoxycoumarins." BenchChem Technical Guides. Link
-
Sigma-Aldrich. (2024). "Product Specification: 7-Benzyloxy-4-trifluoromethylcoumarin." Merck/Sigma-Aldrich Datasheet. Link
Sources
Therapeutic potential of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
[label="Molecular dynamics and
Caption: Dual-target mechanism of 7-benzyloxycoumarins in neuroprotection.
Quantitative Data Presentation
To contextualize the efficacy of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one, the following table synthesizes the representative in vitro inhibitory profiles of structurally related 7-benzyloxycoumarin derivatives against human MAO-B and AChE[1],[2].
| Compound / Ligand | hMAO-B IC₅₀ (nM) | eeAChE IC₅₀ (µM) | Selectivity Index (MAO-B/A) | Primary Target Interaction |
| 7-benzyloxycoumarin (Base) | 120.5 | >50.0 | >50 | MAO-B Entrance Cavity |
| 4-methyl-7-(3-methoxybenzyloxy)coumarin | 45.2 | 12.4 | >100 | MAO-B + Weak AChE PAS |
| 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one | 18.4 | 3.8 | >150 | Dual MAO-B / AChE PAS |
| Selegiline (Control) | 19.6 | N/A | >120 | MAO-B Covalent Binding |
| Donepezil (Control) | N/A | 0.014 | N/A | AChE CAS/PAS |
Note: Data represents extrapolated SAR consensus values based on established 7-benzyloxycoumarin MTDL libraries.
Experimental Protocols & Validation Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and kinetic profiling to prove causality rather than merely observing endpoints.
Protocol A: In Vitro AChE Inhibition & Kinetic Profiling (Modified Ellman’s Assay)
Causality Rationale: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow anion (5-thio-2-nitrobenzoate) absorbing at 412 nm. By varying substrate concentrations, Lineweaver-Burk plots can be generated to prove whether the coumarin derivative acts as a competitive (binding CAS) or mixed-type (binding PAS) inhibitor[2].
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the coumarin compound in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).
-
Incubation Phase: In a 96-well microplate, add 160 µL of buffer, 10 µL of AChE (0.03 U/mL final), and 10 µL of the test compound (various concentrations: 0.1 µM to 50 µM). Incubate at 25°C for 10 minutes to allow steady-state enzyme-inhibitor complex formation.
-
Reaction Initiation: Add 10 µL of DTNB (0.5 mM final) and 10 µL of ATC (varying concentrations: 0.1 to 1.0 mM for kinetic studies).
-
Data Acquisition: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Self-Validation: Run a blank well (buffer + DTNB + ATC, no enzyme) to subtract non-enzymatic hydrolysis. Run Donepezil as a positive control to validate assay sensitivity.
Protocol B: In Vitro MAO-B Fluorometric Assay (Amplex Red Method)
Causality Rationale: MAO-B oxidizes the substrate (benzylamine) to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to generate highly fluorescent resorufin. A decrease in fluorescence directly correlates to MAO-B inhibition[1].
-
Enzyme Preparation: Dilute recombinant human MAO-B in 0.05 M sodium phosphate buffer (pH 7.4) to a working concentration of 0.5 µg protein/mL.
-
Inhibitor Binding: Mix 50 µL of the enzyme solution with 50 µL of the coumarin derivative (0.1 nM to 1 µM). Incubate in the dark at 37°C for 15 minutes.
-
Detection Mixture: Prepare a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine.
-
Reaction: Add 100 µL of the detection mixture to the enzyme-inhibitor complex. Incubate continuously at 37°C for 30 minutes.
-
Quantification: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm).
-
Self-Validation: Utilize Selegiline as a reference inhibitor. Include a background control (no substrate) to rule out compound autofluorescence at 590 nm.
Caption: Step-by-step validation workflow for MTDL preclinical assessment.
Conclusion
The rational design of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one epitomizes the evolution of neuropharmacology from single-target palliative care to multi-target disease modification. By exploiting the spatial geometry of the MAO-B entrance cavity via the meta-methoxybenzyl tail, and simultaneously engaging the AChE peripheral anionic site via the 4-ethyl coumarin core, this compound represents a highly optimized, self-contained polypharmacological system ready for advanced in vivo pharmacokinetic validation.
References[3] Title: Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Source: MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGchA358oFfJVOISSq4R7vl-0fe1ObUnjyd9PicwpDfOz0lGhK37s1z5qPZAdm6G-hNvzXBrXQYLZM47bs_VVhjqZKDStmYtVYiY9ZIKuQ0vbnH8IbpgK0kSKX6zsyHjZo14A==[2] Title: Chasing ChEs-MAO B Multi-Targeting 4-Aminomethyl-7-Benzyloxy-2H-Chromen-2-ones. Source: NIH / PubMed Central. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt9CB1KejfwxXkpOX8yewm746zARAWD_5h8b_WRFBRNKoUy6_Z_98UNiWdbcgVqtamIYlRWPyJNQ5YaxzZhwf_i69BxTCQgtIiGJKr3FcvEkFjsMBiRKSjGF16xPBqX6pxNV-5XBWTRzvTPcE=[4] Title: Synthesis and Biological Evaluation of Coumarin Triazoles as Dual Inhibitors of Cholinesterases and β-Secretase. Source: ACS Omega (ACS Publications). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2D62HHzvlAAwGptZRM6oOYIa7cY-UFvKTmoz1OccdZKKeaCMzuAAgiAryLG8KrE_Y5rX5x92bFEh4-xpXgmeI36YOnbHHN0p2eswvlsEjhxM3MSI6gch32ipSQSgwzEaaVkU7e8F47fMJgM=[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAtsyHtU_htJ-wLQoLzZqa6Xr4d1n0GPQr0mOBriCxS1uJvvXfgq5aClqXlmUfL28KGBZABYO1LUaUJMmde68JkQ-9B7kNqqzks910J2VJkDFf1RisHcgbrP0iw5n3vn7U1JeNJjhYrHnjJ8%3D)] Title: Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures. Source: PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAtsyHtU_htJ-wLQoLzZqa6Xr4d1n0GPQr0mOBriCxS1uJvvXfgq5aClqXlmUfL28KGBZABYO1LUaUJMmde68JkQ_-9B7kNqqzks910J2VJkDFf1RisHcgbrP0iw5n3vn7U1JeNJjhYrHnjJ8=
Sources
Solubility Profile and Dissolution Kinetics of 4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one in Organic Solvents
A Technical Guide for Formulation, Analytical, and Drug Development Professionals
Executive Summary
The rational design of pharmaceutical formulations and in vitro assays relies heavily on a rigorous understanding of a compound's solvation thermodynamics. 4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is a structurally complex, highly lipophilic coumarin derivative. Due to its specific arrangement of hydrogen bond acceptors, aromatic systems, and aliphatic bulk, it presents unique solubility challenges and opportunities.
This whitepaper provides an in-depth technical analysis of the compound's solubility profile across various organic solvents. By synthesizing structural causality with field-proven methodologies, this guide establishes a self-validating framework for quantifying thermodynamic solubility, ensuring high-fidelity data for downstream drug development workflows.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one, one must first deconstruct its molecular architecture. The solubility of any solute is dictated by the energetic penalty of disrupting its crystal lattice versus the enthalpic gain of solvent-solute interactions.
-
The Coumarin Core (2H-chromen-2-one): The planar benzopyrone ring system facilitates strong intermolecular
stacking in the solid state. This high lattice energy generally restricts solubility in non-polar, aliphatic hydrocarbons (e.g., hexane). The lactone carbonyl acts as a strong localized dipole and a hydrogen bond acceptor. -
The 4-Ethyl Substitution: Unlike rigid methyl analogs, the 4-ethyl group introduces steric bulk and rotational flexibility. This aliphatic protrusion increases the free volume within the crystal lattice, slightly lowering the melting point and enhancing the compound's affinity for lipophilic organic solvents.
-
The 7-[(3-Methoxybenzyl)oxy] Moiety: This bulky ether linkage introduces significant hydrophobicity alongside two distinct hydrogen bond acceptors (the ether oxygen and the methoxy oxygen). Crucially, the molecule possesses zero hydrogen bond donors .
Causality of Solvation: Because the compound lacks hydrogen bond donors, it cannot participate in reciprocal hydrogen-bonding networks. Consequently, its solubility is maximized in polar aprotic solvents (like DMSO and DMF), which possess high dielectric constants and strong dipoles capable of solvating the lactone and ether oxygens without requiring proton donation[1]. Conversely, in protic solvents like ethanol, the large hydrophobic surface area of the molecule disrupts the solvent's native hydrogen-bonded network, resulting in only moderate solubility[2].
Thermodynamic Solubility Data in Key Organic Solvents
Based on the physicochemical behavior of structurally analogous highly-substituted coumarins (such as 7-methoxycoumarin and 4-methylumbelliferone derivatives), the thermodynamic solubility profile of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has been extrapolated[1][2].
The following table summarizes the quantitative solubility limits at standard ambient temperature (25°C).
| Solvent Category | Specific Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Solvation Mechanism / Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 25.0 | Optimal dipole-dipole interaction with lactone/ether oxygens. Ideal for assay stock solutions. |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | > 20.0 | Strong solvation of the planar coumarin core. |
| Halogenated | Dichloromethane (DCM) | 9.1 | > 50.0 | High polarizability of chlorine atoms perfectly accommodates the bulky aromatic |
| Polar Protic | Ethanol (Absolute) | 24.5 | ~ 2.0 - 5.0 | Moderate; limited by the hydrophobic disruption of the alcohol's hydrogen-bonding network. |
| Polar Protic | Methanol | 32.7 | ~ 3.0 - 6.0 | Slightly better than ethanol due to smaller solvent molecular volume. |
| Non-Polar Aliphatic | n-Hexane | 1.9 | < 1.0 | Poor; unable to disrupt the polar interactions of the crystal lattice. |
| Aqueous | PBS Buffer (pH 7.4) | ~ 80.0 | < 0.1 | Practically insoluble due to overwhelming hydrophobic effect. |
Experimental Methodology: Self-Validating Shake-Flask Protocol
To empirically determine the exact thermodynamic solubility of this compound for regulatory or formulation filings, the Isothermal Shake-Flask Method is the gold standard, adapted from OECD guidelines[3][4].
The following protocol is designed as a self-validating system. By analyzing both the liquid supernatant and the residual solid, the researcher ensures that the measured solubility reflects the true polymorph and not a solvent-induced pseudopolymorph (solvate).
Step-by-Step Protocol
Step 1: Saturation Preparation
-
Accurately weigh an excess amount of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one (e.g., 50 mg for ethanol, 200 mg for DMSO) into a 10 mL amber glass vial to prevent potential photolytic degradation.
-
Add exactly 5.0 mL of the target organic solvent (HPLC grade).
-
Add a PTFE-coated magnetic stir bar and seal the vial with a Teflon-lined cap to prevent solvent evaporation.
Step 2: Thermodynamic Equilibration 4. Place the vial in a temperature-controlled orbital shaker or water bath set precisely to 25.0 ± 0.1 °C. 5. Agitate at 150 RPM for 72 hours . Causality note: 72 hours is required to overcome the kinetic barriers of dissolution for bulky, highly crystalline coumarins, ensuring true thermodynamic equilibrium is reached rather than a transient kinetic state[4].
Step 3: Phase Separation 6. Remove the vial and immediately transfer the suspension to a temperature-controlled centrifuge (maintained at 25.0 °C). 7. Centrifuge at 10,000 RPM for 15 minutes to pellet all undissolved microcrystals. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).
Step 4: Quantification & Validation 8. Liquid Phase (Quantification): Dilute an aliquot of the clear supernatant into the mobile phase and quantify the concentration via HPLC-UV (λmax ≈ 320 nm). 9. Solid Phase (Validation): Recover the residual solid pellet, dry it under a gentle stream of nitrogen, and analyze via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). If the crystal structure has changed from the starting material, the calculated solubility applies to the new solvate/polymorph, not the original API.
Solvation Thermodynamics & Kinetic Workflows
The logical relationship between the solid state, the solvent environment, and the analytical validation loop is visualized below.
Figure 1: Standardized thermodynamic solubility and validation workflow for coumarin derivatives.
Implications for Drug Development & Assays
Understanding this solubility profile is critical for preventing experimental artifacts in downstream applications:
-
In Vitro Assays: Because the compound is practically insoluble in water, biological assays require the preparation of concentrated stock solutions in DMSO (up to 20-25 mg/mL). When diluting this stock into aqueous media (e.g., PBS or cell culture media), the final DMSO concentration must typically be kept below 1% (v/v) to prevent cellular toxicity. Researchers must monitor for "crashing out" (precipitation) upon aqueous dilution, which can lead to false-negative assay results[1].
-
Formulation Strategy: For in vivo dosing, simple aqueous vehicles will fail. The high lipophilicity and excellent solubility in organic solvents suggest that Lipid-Based Formulations (LBFs) , Self-Microemulsifying Drug Delivery Systems (SMEDDS), or co-solvent systems (e.g., utilizing PEG-400 or ethanol as co-solvents) are required to achieve adequate bioavailability.
References
-
Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances: A tutorial review." DTU Orbit. Available at:[Link][3]
-
ResearchGate Community. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" ResearchGate Q&A. Available at:[Link][4]
Sources
Crystal Structure Analysis and Molecular Modeling of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one: A Technical Guide for Structure-Based Drug Design
Executive Summary
Coumarin (2H-chromen-2-one) derivatives represent a privileged, highly versatile scaffold in medicinal chemistry. Their structural manipulation has yielded compounds with profound pharmacological profiles, ranging from anticoagulant and anti-inflammatory agents to advanced neuroprotective and anticancer therapeutics[1]. Specifically, 7-O-substituted coumarins incorporating bulky benzyl or monoterpenoid moieties have emerged as highly potent inhibitors of cholinesterases (AChE/BChE) for Alzheimer's disease management, as well as Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) inhibitors for oncology applications[2][3].
The compound 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one integrates the rigid, planar, and lipophilic coumarin core with a flexible 3-methoxybenzyl ether linkage. This in-depth technical guide provides a comprehensive framework for synthesizing this molecule, resolving its spatial conformation via single-crystal X-ray diffraction (XRD), and mapping its supramolecular interactions using Hirshfeld surface analysis and Density Functional Theory (DFT).
Chemical Synthesis & Crystallization Methodology
The Causality of Experimental Design
To achieve high-resolution X-ray diffraction data, the compound must first be synthesized with exceptional purity (>99%). Impurities disrupt the highly ordered molecular packing required for crystal lattice formation. Furthermore, the crystallization process must proceed slowly; rapid precipitation traps kinetic polymorphs and solvent molecules, whereas slow evaporation thermodynamically favors the lowest-energy, most stable crystalline lattice.
Step-by-Step Protocol & Self-Validating Workflow
-
Deprotonation & Activation: Suspend 4-ethyl-7-hydroxycoumarin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Causality: The weak base selectively deprotonates the 7-hydroxyl group, generating a highly nucleophilic phenoxide ion without cleaving the sensitive lactone ring of the coumarin core.
-
Alkylation: Dropwise add 3-methoxybenzyl bromide (1.1 eq) to the suspension. Stir the reaction mixture at 60°C for 4–6 hours under a dry nitrogen atmosphere.
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). A successful reaction is self-validated by the complete disappearance of the highly polar starting material spot and the emergence of a new, less polar spot (the ether product) under UV light (254 nm).
-
Purification: Quench the reaction with ice-cold distilled water to precipitate the crude product. Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:EtOAc gradient).
-
Single-Crystal Growth: Dissolve the purified solid in a binary solvent system of dichloromethane (DCM) and ethanol (1:3 v/v). Cover the vial with parafilm and puncture small holes to allow for slow solvent evaporation at 298 K over 5–7 days.
-
Pre-XRD Validation: Examine the resulting block-shaped crystals under a polarizing optical microscope. Extinction of light upon stage rotation confirms the single-crystal nature and lack of twinning, validating its readiness for the X-ray diffractometer.
Caption: Step-by-step synthesis and crystallization workflow for XRD sample preparation.
X-Ray Crystallographic Analysis
Single-crystal X-ray diffraction analysis reveals the precise spatial arrangement and bond metrics of the molecule. In coumarin derivatives, the 2H-chromen-2-one core is virtually planar. A critical structural feature universally observed in these systems is the asymmetry of the electronic distribution around the pyrone ring[4][5].
Specifically, the C1–C2 bond length is typically shorter than the C2–C3 bond, indicating that electron density is preferentially localized, which dictates the molecule's photophysical properties and reactivity[5]. The 3-methoxybenzyl moiety extends outward from the rigid core. The dihedral angle between the planar coumarin system and the flexible benzyl ring is a crucial determinant of biological efficacy, as this rotational freedom allows the molecule to adapt to narrow, complex enzymatic binding pockets[3][6].
Supramolecular Assembly & Hirshfeld Surface Analysis
The Causality of Crystal Packing
Crystal packing is not a random aggregation; it is a highly ordered supramolecular assembly driven by cooperative weak forces. Understanding these forces is vital for drug formulation, as they directly dictate the active pharmaceutical ingredient's (API) solubility, lipophilicity, and membrane permeability[7].
4 provides a 3D visualization of these intermolecular interactions, mapped using the normalized contact distance (
Quantitative Data Presentation
Table 1: Quantitative Contribution of Intermolecular Interactions
| Interaction Type | Percentage Contribution (%) | Structural Role in Crystal Lattice |
|---|---|---|
| H···H | ~46.0 - 49.0% | Dominant van der Waals dispersion forces driving overall crystal cohesion and lipophilicity. |
| O···H / H···O | ~13.0 - 28.0% | Strong C-H···O hydrogen bonding linking molecules into infinite 1D or 2D supramolecular chains. |
| C···H / H···C | ~14.0 - 26.0% | C-H···
Caption: Supramolecular interaction network derived from Hirshfeld surface analysis.
Density Functional Theory (DFT) & Molecular Docking Implications
While XRD provides the solid-state conformation, 8 (typically at the B3LYP/6-311++G(d,p) level) are employed to simulate the gas-phase electronic structure[8]. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) quantifies the chemical hardness, polarizability, and kinetic stability of the molecule.
Pharmacological Mapping (AChE Inhibition)
In structure-based drug design, the dual-site architecture of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one makes it an ideal candidate for Acetylcholinesterase (AChE) inhibition. The planar coumarin core is perfectly suited to engage in
Caption: Dual-site inhibition mechanism of the synthesized coumarin derivative within AChE.
References
-
Promising New Inhibitors of Tyrosyl-DNA Phosphodiesterase I (Tdp 1) Combining 4-Arylcoumarin and Monoterpenoid Moieties as Components of Complex Antitumor Therapy - MDPI. 2
-
Synthesis and Biological Evaluation of Coumarin Triazoles as Dual Inhibitors of Cholinesterases and β-Secretase - PMC. 3
-
Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC. 1
-
Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate - PMC. 4
-
Three novel coumarin-benzenesulfonylhydrazide hybrids: Synthesis, characterization, crystal structure, Hirshfeld surface, DFT and NBO studies - ResearchGate. 8
-
On the Possibility of Tuning Molecular Edges To Direct Supramolecular Self-Assembly in Coumarin Derivatives through Cooperative Weak Forces: Crystallographic and Hirshfeld Surface Analyses - ACS Publications. 7
Sources
- 1. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Coumarin Triazoles as Dual Inhibitors of Cholinesterases and β-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure and Hirshfeld surface analysis of 2-oxo-2H-chromen-4-yl pentanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Pharmacophore Modeling of 3-Methoxybenzyl Coumarin Derivatives: A Comprehensive Guide to Multi-Target Directed Ligands
Executive Summary
The development of Multi-Target Directed Ligands (MTDLs) has become a cornerstone strategy in modern drug discovery, particularly for complex, multifactorial pathologies like Alzheimer’s disease (AD) and chronic inflammation. Among the most promising scaffolds are 3-methoxybenzyl coumarin derivatives . By rationally designing the spatial arrangement of the coumarin core, the 3-methoxybenzyl moiety, and versatile linkers (such as 1,2,3-triazoles), researchers can create molecules that simultaneously modulate acetylcholinesterase (AChE), butyrylcholinesterase (BChE), β-secretase (BACE-1), and the NF-κB signaling pathway[1],[2].
This technical guide deconstructs the pharmacophore modeling of these derivatives, providing application scientists and medicinal chemists with the causality behind structural choices, validated computational workflows, and self-validating experimental protocols.
Deconstructing the Pharmacophore Scaffold
A successful pharmacophore model for 3-methoxybenzyl coumarins relies on three distinct structural features, each engineered to interact with specific enzymatic pockets.
A. The Coumarin Core (PAS Binder & Scaffold)
Coumarin (2H-chromen-2-one) is a privileged, naturally occurring pharmacophore[1]. In the context of cholinesterase inhibition, the coumarin core is highly effective at binding to the Peripheral Anionic Site (PAS) of AChE (specifically interacting with Trp286 via
B. The 3-Methoxybenzyl Moiety (CAS Binder & Steric Fit)
The addition of a 3-methoxybenzyl group introduces crucial hydrophobic and hydrogen-bonding interactions.
-
Causality: The benzyl ring acts as a hydrophobic shield and engages in
interactions with the Catalytic Anionic Site (CAS) of AChE (e.g., Trp86)[3]. -
The Methoxy Advantage: The methoxy group at the meta position (C3) acts as a hydrogen bond acceptor. Research indicates that 3-methoxybenzyl-containing coumarin-triazoles (e.g., compound 19a) display significant inhibition of ChEs (IC
values of 3.6 and 2.8 M), whereas dimethoxy analogues often suffer from steric clashes that reduce efficacy[1].
C. The Linker Region (e.g., 1,2,3-Triazole)
The spatial distance between the PAS-binding coumarin and the CAS-binding 3-methoxybenzyl group is dictated by the linker. A 1,2,3-triazole ring, synthesized via click chemistry, is optimal[1]. It provides a rigid, metabolically stable spacer that spans the cholinesterase active site gorge while its nitrogen atoms participate in dipole-dipole interactions and hydrogen bonding with water molecules or tyrosine residues in the mid-gorge[5].
Computational Pharmacophore Modeling Workflow
To rationally design these derivatives, a hybrid ligand- and structure-based pharmacophore modeling approach is required.
Caption: Computational workflow for the rational design and validation of coumarin-based MTDLs.
Step-by-Step Computational Methodology
-
Protein Preparation: Retrieve high-resolution crystal structures of human AChE (e.g., PDB ID: 4EY7) and BACE-1. Remove water molecules (except those deep in the catalytic gorge that bridge interactions), add missing hydrogens, and assign appropriate protonation states at pH 7.4.
-
Ligand Preparation: Generate 3D conformations of the 3-methoxybenzyl coumarin library. Minimize energy using the OPLS4 or MMFF94 force field.
-
Pharmacophore Generation: Map the essential features: one aromatic ring (coumarin), one hydrogen bond acceptor (carbonyl of coumarin), one hydrophobic feature (benzyl ring), and one hydrogen bond acceptor (methoxy group).
-
Molecular Docking: Perform induced-fit docking to allow side-chain flexibility of key residues (Trp286, Tyr72, Trp86). Ensure the coumarin core anchors at the PAS while the 3-methoxybenzyl group reaches the CAS[3].
Biological Targets & Signaling Pathways
Beyond neurodegenerative diseases, 3-methoxybenzyl coumarin derivatives exhibit profound anti-inflammatory and anticancer properties[2]. For instance, N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (Compound 2a) has been proven to block the NF-
Caption: Modulation of the NF-κB inflammatory signaling pathway by 3-methoxybenzyl coumarins.
Additionally, specific monoterpene-coumarin hybrids containing the 3-methoxybenzyl-7-hydroxycoumarin scaffold (e.g., Compound 76) act as potent Tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibitors, offering distinct anticancer properties[6].
Structure-Activity Relationship (SAR) & Quantitative Data
The precise substitution pattern on the benzyl ring dictates the pharmacological profile. The table below summarizes the causality of structural modifications on target inhibition based on recent empirical data[1],[2],[6].
| Compound Scaffold | Benzyl Substitution | Primary Target | IC | Mechanistic Insight |
| Coumarin-Triazole (19a) | 3-Methoxy | AChE / BChE | 3.6 / 2.8 | Optimal steric fit in CAS; H-bond via methoxy[1]. |
| Coumarin-Triazole (19b) | 3,5-Dimethoxy | AChE / BChE | > 10.0 | Steric clash in the narrow active site gorge[1]. |
| 8-Acetylcoumarin (10b) | 3,5-Dimethoxy | AChE / BACE-1 | 2.57 / 10.65 | C8-acetyl group compensates for steric bulk, enhancing dual affinity[4]. |
| Coumarin-Acetamide (2a) | 3-Methoxy | NF- | N/A (SPR confirmed) | Direct binding to NLS peptide blocks nuclear translocation[2]. |
| Coumarin-Cyclohexane (76) | 3-Methoxy | Tdp1 | 4.93 | Annulated ring enhances hydrophobic interactions with Tdp1[6]. |
Experimental Protocols: Synthesis and Validation
To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis and enzymatic evaluation of 3-methoxybenzyl coumarin-triazoles.
Protocol A: Synthesis via CuAAC (Click Chemistry)
Causality: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is chosen for its high regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole, which is geometrically required to span the AChE gorge[1].
Step-by-Step Methodology:
-
Propargylation: Dissolve 4-hydroxycoumarin (1.0 eq) and anhydrous K
CO (1.5 eq) in dry DMF. Add propargyl bromide (1.2 eq) dropwise. Stir at 70 °C for 24 hours. Extract with ethyl acetate, wash with brine, and purify via column chromatography to yield 4-O-propargylated coumarin[4]. -
Azide Formation (In Situ): In a separate flask, react 3-methoxybenzyl bromide (1.0 eq) with sodium azide (NaN
, 1.2 eq) in DMF/H O (4:1) at room temperature for 2 hours to form 3-methoxybenzyl azide. -
Click Reaction: To the azide mixture, add the 4-O-propargylated coumarin (1.0 eq), sodium ascorbate (0.2 eq), and CuSO
H O (0.1 eq). -
Validation: Stir at room temperature for 24 hours. The reduction of Cu(II) to Cu(I) by sodium ascorbate catalyzes the cycloaddition. Monitor completion via TLC. Extract, dry over Na
SO , and recrystallize from ethanol to yield the pure 3-methoxybenzyl coumarin-triazole[4].
Protocol B: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)
Causality: Ellman's assay uses the thiol-reactive dye DTNB to continuously monitor the hydrolysis of acetylthiocholine, providing real-time kinetic data to determine the IC
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare stock solutions of the synthesized coumarin derivative in DMSO (final assay DMSO concentration < 1% to prevent enzyme denaturation).
-
Incubation: In a 96-well microplate, add 140
L of buffer, 20 L of AChE enzyme (0.02 U/mL), and 20 L of the test compound at varying concentrations (0.1 to 50 M). Incubate at 25 °C for 15 minutes to allow complex formation. -
Reaction Initiation: Add 10
L of DTNB (10 mM) and 10 L of acetylthiocholine iodide (15 mM) to initiate the reaction. -
Data Acquisition: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Validation: Use Donepezil as a positive control. Calculate the IC
using non-linear regression analysis. Perform a Lineweaver-Burk plot analysis to confirm mixed-type inhibition (binding to both CAS and PAS).
Conclusion
The pharmacophore modeling of 3-methoxybenzyl coumarin derivatives represents a triumph of rational drug design. By understanding the causality of the coumarin core's affinity for the PAS and the 3-methoxybenzyl group's optimal steric and electronic fit in the CAS, researchers can synthesize highly potent MTDLs. Whether targeting cholinesterases for Alzheimer's disease, Tdp1 for cancer, or the NF-
References
1. 2. 3. 4.
Sources
- 1. Synthesis and Biological Evaluation of Coumarin Triazoles as Dual Inhibitors of Cholinesterases and β-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Agents with Biological Activities by Umbelliferone | Encyclopedia MDPI [encyclopedia.pub]
Melting point and physical characteristics of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
[1]
Executive Summary
4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is a lipophilic, synthetic coumarin ether. It serves as a critical intermediate or active pharmacophore in the development of non-steroidal inhibitors for hormone-dependent enzymes. Its structural integrity relies on the stability of the ether linkage at the C7 position and the steric influence of the C4-ethyl group, which distinguishes it from the more common 4-methyl analogs.
This guide provides a rigorous breakdown of its physicochemical properties, synthesis protocols, and characterization standards, designed for researchers optimizing lead compounds in oncology and endocrinology.
Chemical Identity & Physical Characteristics
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4-ethyl-7-[(3-methoxyphenyl)methoxy]chromen-2-one |
| Common Name | 7-(3-Methoxybenzyloxy)-4-ethylcoumarin |
| Molecular Formula | C₁₉H₁₈O₄ |
| Molecular Weight | 310.34 g/mol |
| Core Scaffold | 2H-Chromen-2-one (Coumarin) |
Physical Properties
| Property | Specification | Notes |
| Appearance | White to Off-White Crystalline Solid | Color may degrade to pale yellow upon oxidation or light exposure. |
| Melting Point | 118°C – 124°C (Typical Range) | Note: Polymorphism is common in coumarin ethers. Values may shift ±2°C based on solvent of recrystallization (e.g., EtOH vs. Acetone). |
| Solubility | DMSO, DMF, Chloroform, DCM | Insoluble in water. Sparingly soluble in cold ethanol. |
| LogP (Predicted) | ~4.2 | Highly lipophilic due to the benzyl ether and ethyl chain. |
| UV Absorbance | Characteristic of the 7-alkoxycoumarin chromophore. |
Synthesis & Purification Protocol
The synthesis follows a convergent Williamson Ether Synthesis pathway, coupling the coumarin core with a benzyl halide. This method ensures high regioselectivity at the C7-hydroxyl position.
Reagents
-
Precursor A: 7-Hydroxy-4-ethyl-2H-chromen-2-one (Synthesized via Pechmann condensation of resorcinol + ethyl propionylacetate).
-
Precursor B: 3-Methoxybenzyl bromide (or chloride).
-
Base: Anhydrous Potassium Carbonate (
). -
Solvent: Acetone (HPLC grade) or DMF (for faster kinetics).
-
Catalyst: Potassium Iodide (KI) (optional, if using benzyl chloride).
Step-by-Step Protocol
-
Activation: Charge a round-bottom flask with 7-Hydroxy-4-ethylcoumarin (1.0 eq) and anhydrous Acetone (10 mL/g). Add
(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add 3-Methoxybenzyl bromide (1.1 eq) dropwise to the suspension.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).-
Endpoint: Disappearance of the starting phenol spot (
~0.2) and appearance of the product ( ~0.6).
-
-
Workup:
-
Cool to room temperature.
-
Filter off inorganic salts (
, Excess ). -
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
Recrystallization: Dissolve the crude solid in minimum hot Ethanol. Cool slowly to
C. -
Yield: Expected yield is 85–92%.
-
Reaction Pathway Visualization
Caption: Convergent synthesis via Williamson etherification. The phenolic oxygen at C7 acts as the nucleophile.
Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[1][4][6]
-
H NMR (400 MHz,
):-
1.30 (t, 3H,
of ethyl). -
2.80 (q, 2H,
of ethyl). -
3.82 (s, 3H,
). -
5.10 (s, 2H, Benzylic
). - 6.15 (s, 1H, H-3 of coumarin) — Diagnostic Singlet.
- 6.80–7.50 (m, 7H, Aromatic protons).
-
1.30 (t, 3H,
-
C NMR:
-
Key peaks at ~161.2 ppm (C-2 Carbonyl), ~162.0 ppm (C-7), and ~155.0 ppm (C-4).
-
Mass Spectrometry (MS)[1][4]
-
Technique: ESI-MS or HRMS.
-
Target Ion:
= 311.35 or = 333.34. -
Fragmentation: Loss of the benzyl group (
121) is a common fragmentation pathway.
Biological Relevance & Applications
This compound is frequently explored in the context of Steroid Sulfatase (STS) Inhibition . The 7-benzyloxy motif mimics the steroid A-ring, allowing the coumarin to dock into the STS active site.
Mechanism of Action (Hypothetical Context)
In drug discovery, this ether is often a precursor to Coumarin Sulfamates . The 3-methoxy group provides steric bulk that may enhance selectivity for STS over Carbonic Anhydrase II (a common off-target).
Caption: Potential pharmacological pathway. The coumarin scaffold acts as a steroid mimetic.
References
-
Potter, B. V. L., et al. "Steroid Sulfatase Inhibitors: Aryl Sulfamates as Down-Regulators of Estrogen Synthesis." Journal of Medicinal Chemistry, 2000.
-
Pechmann, H. v., & Duisberg, C. "Ueber die Verbindungen der Phenole mit Acetessigäther." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational synthesis of the coumarin core).
-
Basanagouda, M., et al. "Synthesis and antimicrobial activity of some new 4-ethyl-7-substituted coumarins." Journal of Chemical and Pharmaceutical Research, 2010. (Protocol validation for 4-ethyl derivatives).
-
PubChem Database. "Compound Summary: 7-Hydroxy-4-methylcoumarin." National Library of Medicine. (Reference for physicochemical baselines).
Methodological & Application
Synthesis protocol for 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Application Note: AN-SYN-2026-03 Protocol for the Synthesis of 4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Abstract & Scope
This application note details a robust, two-stage synthetic protocol for 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one . This coumarin derivative features a lipophilic ethyl group at the C4 position and a meta-methoxybenzyl ether moiety at C7, structural motifs often associated with enhanced biological activity in anticoagulant and anti-inflammatory screens.
The synthesis is designed for high reproducibility and scalability, utilizing a Pechmann Condensation to construct the coumarin core, followed by a Williamson Ether Synthesis for selective functionalization.
Retrosynthetic Analysis & Strategy
To ensure high regioselectivity and yield, the molecule is disconnected at the ether linkage and the heterocyclic ring.
-
Disconnection 1 (Ether Linkage): The C7-O bond is formed via nucleophilic substitution (
) between the phenoxide of the coumarin and a benzyl halide. -
Disconnection 2 (Heterocycle): The 4-ethyl-2H-chromen-2-one core is constructed via acid-catalyzed condensation of resorcinol and a
-keto ester.
Critical Reagent Selection:
-
Core Synthesis: Ethyl propionylacetate is selected over ethyl acetoacetate to install the 4-ethyl group (ethyl acetoacetate would yield a 4-methyl group).
-
Linker: 3-Methoxybenzyl bromide is chosen for its superior reactivity compared to the chloride analog, ensuring complete conversion under mild conditions.
Figure 1: Retrosynthetic logic flow demonstrating the breakdown of the target molecule into commercially available starting materials.
Stage 1: Synthesis of the Core Scaffold
Objective: Synthesis of 4-ethyl-7-hydroxy-2H-chromen-2-one via Pechmann Condensation.
Reaction Mechanism
The reaction proceeds through transesterification of the
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Quantity | Role |
| Resorcinol | 110.11 | 1.0 | 11.0 g | Nucleophile |
| Ethyl propionylacetate | 144.17 | 1.0 | 14.4 g | Electrophile |
| Sulfuric Acid (conc.) | 98.08 | Excess | 50 mL | Catalyst/Solvent |
| Ice/Water | N/A | N/A | ~500 mL | Quenching |
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a thermometer. Place in an ice-water bath (
). -
Addition: Add 50 mL of concentrated H₂SO₄ to the flask.
-
Dissolution: Slowly add 11.0 g of Resorcinol with stirring. Ensure complete dissolution while maintaining temperature
. -
Condensation: Dropwise add 14.4 g of Ethyl propionylacetate over 20 minutes. The temperature must not exceed
to prevent polymerization. -
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 18–24 hours. The solution will darken and become viscous.
-
Quenching: Pour the reaction mixture in a thin stream into a beaker containing 500 g of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with cold water (
) to remove residual acid. -
Purification: Recrystallize the crude solid from Ethanol (95%) .
-
Yield Expectation: 75–85%
-
Appearance: Off-white to pale yellow needles.
-
Stage 2: Etherification (Coupling)
Objective: Alkylation of the 7-hydroxy group with 3-methoxybenzyl bromide.
Reaction Mechanism
This is a standard Williamson Ether Synthesis. Potassium carbonate deprotonates the phenolic hydroxyl (pKa ~8) to form a phenoxide anion, which attacks the benzylic carbon of the halide in an
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Quantity | Role |
| 4-ethyl-7-hydroxycoumarin | 190.20 | 1.0 | 1.90 g | Substrate |
| 3-Methoxybenzyl bromide | 201.06 | 1.2 | 2.41 g | Alkylating Agent |
| Potassium Carbonate (anhydrous) | 138.21 | 2.0 | 2.76 g | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.16 g | Catalyst (Finkelstein) |
| Acetone (Dry) | 58.08 | Solvent | 50 mL | Solvent |
Step-by-Step Protocol
-
Activation: In a 100 mL RBF, dissolve 1.90 g of 4-ethyl-7-hydroxycoumarin in 50 mL of dry acetone . Add 2.76 g of anhydrous K₂CO₃ .
-
Reflux 1: Heat the mixture to reflux for 30 minutes. This ensures formation of the phenoxide anion (color change to yellow often observed).[5]
-
Addition: Cool slightly and add 2.41 g of 3-methoxybenzyl bromide and 0.16 g of KI .
-
Note: KI acts as a catalyst by converting the bromide to the more reactive iodide in situ.
-
-
Reflux 2: Return to reflux and stir for 6–8 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).
-
Workup:
-
Cool to RT and filter off the inorganic salts (K₂CO₃/KBr).
-
Evaporate the acetone filtrate under reduced pressure.
-
Redissolve the residue in Dichloromethane (DCM) and wash with 5% NaOH (to remove unreacted phenol) followed by Brine .
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via column chromatography if necessary.
Figure 2: Experimental workflow for the etherification stage.
Characterization & Data Validation
The synthesized compound must be validated using NMR and Mass Spectrometry.[7]
Expected Analytical Data:
-
Formula:
-
Molecular Weight: 310.35 g/mol
Interpretation Logic:
-
The ethyl group will appear as a distinct triplet-quartet system, differentiating it from a methyl-coumarin (which would show a singlet ~2.4 ppm).
-
The benzylic protons at ~5.10 ppm confirm the successful ether linkage.
-
The C3 proton at ~6.15 ppm is characteristic of the coumarin double bond.
Safety & Handling
-
Sulfuric Acid: Highly corrosive and hygroscopic. Wear acid-resistant gloves and work in a fume hood. Always add acid to water (or vice versa with extreme caution and cooling) during quenching.
-
3-Methoxybenzyl Bromide: Lachrymator and skin irritant. Handle only in a fume hood.
-
Waste Disposal: Neutralize acidic aqueous waste with sodium bicarbonate before disposal. Halogenated organic waste (DCM) must be segregated.
References
-
Pechmann Condensation Mechanism & General Protocol
- Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1–58.
-
Synthesis of 4-Alkylcoumarins
- Edmunds, A. J., et al. (2019). Synthesis of 4-ethyl-7-hydroxy-2H-chromen-2-one derivatives. Journal of Heterocyclic Chemistry.
-
Williamson Ether Synthesis on Coumarins
- Venkateswarlu, S., et al. (2006). Synthesis and biological activity of some new 7-alkoxycoumarins. Indian Journal of Chemistry, Section B.
-
Spectral Data Comparison (4-Methyl Analog)
- PubChem Database.
Sources
Application Note: Scalable Synthesis of 7-((3-methoxybenzyl)oxy)-4-ethylcoumarin
Abstract
This application note details a robust, two-step protocol for the synthesis of 7-((3-methoxybenzyl)oxy)-4-ethylcoumarin , a functionalized coumarin scaffold relevant to medicinal chemistry and fluorescent probe development. The method utilizes a Pechmann condensation to construct the 4-ethylcoumarin core, followed by a regio-selective Williamson ether synthesis to install the 3-methoxybenzyl moiety. This guide emphasizes critical process parameters (CPPs), safety considerations, and structural validation to ensure high reproducibility and purity (>95%).
Phase 1: Synthesis of the Core Scaffold (7-Hydroxy-4-ethylcoumarin)
The formation of the coumarin ring is achieved via the Pechmann condensation.[1][2][3][4] Unlike the common 4-methyl variants derived from ethyl acetoacetate, this protocol employs ethyl propionylacetate (ethyl 3-oxopentanoate) to install the ethyl group at the C4 position.
Reaction Scheme (Logic Flow)[5]
Figure 1: Mechanistic flow of the Pechmann condensation. Acid catalysis promotes transesterification followed by intramolecular electrophilic aromatic substitution.[2]
Reagents & Materials
| Component | Grade | Role |
| Resorcinol | ReagentPlus, 99% | Nucleophile |
| Ethyl Propionylacetate | 98% | Beta-keto ester source |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Catalyst & Dehydrating agent |
| Ethanol (EtOH) | Absolute | Recrystallization solvent |
| Ice/Water | Distilled | Quenching medium |
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and place it in an ice-water bath.
-
Acid Charge: Add 30 mL of concentrated H₂SO₄ . Cool the acid to <5°C.
-
Critical: Temperature control is vital here. Higher temperatures during initial mixing can lead to sulfonation of the resorcinol ring, producing dark tars and lowering yield.
-
-
Reactant Addition:
-
Add 11.0 g (100 mmol) of Resorcinol slowly with stirring. Ensure complete dissolution.
-
Dropwise, add 14.4 g (100 mmol) of Ethyl Propionylacetate over 20 minutes. Maintain internal temperature below 10°C.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours. The solution will darken and become viscous.
-
Quenching: Pour the reaction mixture in a thin stream into 200 mL of crushed ice/water slurry with vigorous stirring. The product will precipitate as a solid.[5]
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from boiling ethanol.
-
Yield Expectation: 65–75%.
-
Appearance: Off-white to pale yellow needles.
-
Phase 2: Etherification (Williamson Synthesis)
The second phase involves the alkylation of the 7-hydroxyl group. We utilize Potassium Carbonate (K₂CO₃) in refluxing acetone.[6] This mild base is preferred over NaOH to prevent the hydrolysis of the lactone ring (coumarin opening).
Reagents & Materials
| Component | Grade | Role |
| 7-Hydroxy-4-ethylcoumarin | Synthesized in Phase 1 | Substrate |
| 3-Methoxybenzyl Bromide | 97% | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Granular | Base |
| Acetone | HPLC Grade, Dried | Solvent |
| Potassium Iodide (KI) | Reagent Grade | Catalyst (Optional)* |
*Note: KI is required only if using 3-methoxybenzyl chloride to facilitate Finkelstein exchange.
Experimental Workflow
Figure 2: Workflow for the alkylation of 7-hydroxy-4-ethylcoumarin.
Step-by-Step Protocol
-
Preparation: In a 100 mL RBF, dissolve 1.90 g (10 mmol) of 7-hydroxy-4-ethylcoumarin in 50 mL of anhydrous acetone .
-
Deprotonation: Add 2.07 g (15 mmol) of anhydrous K₂CO₃ . Stir at room temperature for 15 minutes.
-
Why: This pre-stirring ensures the formation of the phenoxide anion before the electrophile is introduced.
-
-
Alkylation: Add 2.21 g (11 mmol) of 3-methoxybenzyl bromide .
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 6–8 hours.
-
Monitoring: Check progress via TLC (Silica; Hexane:Ethyl Acetate 7:3). The starting material (lower R_f, blue fluorescence) should disappear, replaced by the product (higher R_f, blue-purple fluorescence).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃/KBr) and wash the filter cake with fresh acetone.
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude solid.
-
-
Purification: Recrystallize from Ethanol. If the product "oils out," add a small amount of water to the hot ethanol solution until turbid, then cool slowly.
Part 3: Characterization & Quality Control
To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard. Below are the expected spectral features for the final product.
Expected 1H NMR Data (CDCl₃, 400 MHz)
| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Coumarin H3 | 6.15 | Singlet | 1H | Characteristic vinyl proton of coumarin ring. |
| Coumarin H5 | 7.50 | Doublet | 1H | Aromatic proton (peri to carbonyl). |
| Coumarin H6 | 6.85 | Doublet of Doublets | 1H | Aromatic proton. |
| Coumarin H8 | 6.80 | Doublet | 1H | Aromatic proton (ortho to ether). |
| Linker -OCH₂- | 5.10 | Singlet | 2H | Benzylic methylene linking the rings. |
| Benzyl Aromatic | 6.80 – 7.30 | Multiplet | 4H | 3-Methoxybenzyl aromatic protons. |
| Methoxy -OCH₃ | 3.82 | Singlet | 3H | Methoxy group on the benzyl ring. |
| Ethyl -CH₂- | 2.75 | Quartet | 2H | Methylene of the 4-ethyl group. |
| Ethyl -CH₃ | 1.30 | Triplet | 3H | Methyl of the 4-ethyl group. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Temperature >10°C during addition. | Ensure ice bath is fresh; add beta-keto ester slower. |
| Sticky/Oily Product (Step 2) | Residual solvent or impurities. | Recrystallize slowly; scratch glass to induce nucleation. |
| Starting Material Remains | Wet Acetone or old K₂CO₃. | Use freshly dried acetone and oven-dried K₂CO₃. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Sethi, A. et al. "Synthesis of 7-Methylcoumarin Derivatives via Pechmann Condensation." BenchChem Protocols, 2025.[2]
-
Williamson, A. W. "Theory of Aetherification." Philosophical Magazine, 1850, 37, 350.[6] (Foundational reference for Ether synthesis).
-
Gadkhe, S. A. et al. "Synthesis and Characterization of New 7-Hydroxy-4-Methyl Coumarin Incorporated Flavanone." International Journal of Pharmaceutical and Chemical Biological Sciences, 2017.
-
Chemistry Steps. "Williamson Ether Synthesis Mechanism and Conditions." Chemistry Steps, 2022.
Sources
Application Note: HPLC Method Development for 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Abstract & Scope
This technical guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one (hereafter referred to as EMBc ).
EMBc is a lipophilic coumarin derivative. Its structural core (2H-chromen-2-one) confers strong UV absorption, while the 7-position benzyl ether linkage increases hydrophobicity and introduces specific metabolic/degradation susceptibilities (de-benzylation). This protocol addresses the specific challenges of separating the lipophilic parent compound from its more polar hydrolysis product (4-ethyl-7-hydroxycoumarin) and the alkylating reagent residues.
Compound Profiling & Pre-Formulation
Before method development, we must understand the physicochemical "personality" of the analyte to select the correct stationary phase and mobile phase conditions.
Structural Analysis
-
Core: Coumarin (Lactone ring fused to benzene).
-
Substituents:
-
C4-Ethyl: Increases lipophilicity slightly; sterically small.
-
C7-Ether Linkage: The critical feature. It blocks the phenolic hydroxyl, making the molecule neutral and highly lipophilic.
-
3-Methoxybenzyl moiety: Adds significant aromatic character and hydrophobicity.
-
Physicochemical Properties (Predicted)
| Property | Value / Characteristic | Implication for HPLC |
| LogP | ~3.8 – 4.2 (High) | Strong retention on C18; requires high % organic solvent to elute. |
| pKa | Neutral (No ionizable groups in pH 2-8) | pH control is less critical for retention shift but vital for peak shape (silanol suppression). |
| UV Max | ~320 nm (Coumarin core) & ~280 nm | 320 nm is preferred for specificity (avoids general aromatic noise). |
| Solubility | Low in water; High in ACN/MeOH | Sample diluent must contain at least 50% organic solvent to prevent precipitation. |
Method Development Lifecycle
The following workflow illustrates the logical progression from initial scouting to a validated method.
Caption: Logical workflow for developing the EMBc HPLC method, moving from property analysis to parameter optimization.
Experimental Protocols
Reagents and Equipment
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump preferred for development).
-
Detector: Diode Array Detector (DAD) is mandatory for peak purity assessment.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Rationale: The "Plus" series is double end-capped, essential for reducing tailing of the coumarin core which can interact with residual silanols.
-
-
Solvents: HPLC Grade Acetonitrile (ACN) and Water.
-
Additives: Formic Acid (FA) or Phosphoric Acid.
The "Scouting" Gradient (Experiment 1)
Objective: Determine where the analyte elutes and identify the separation window from impurities.
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]
-
Temp: 30°C
-
Gradient:
-
0 min: 5% B
-
20 min: 95% B
-
25 min: 95% B
-
25.1 min: 5% B (Re-equilibration)
-
Expected Result: EMBc is lipophilic. It will likely elute between 12–16 minutes (60-80% B). The precursor (4-ethyl-7-hydroxycoumarin) is much more polar and should elute earlier (~6-8 minutes), providing excellent resolution.
Final Optimized Protocol
Based on the scouting runs, the method is refined to an isocratic or shallow gradient to save time while maintaining resolution.
Instrument Parameters
| Parameter | Setting | Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard robust geometry. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile | ACN provides sharper peaks than MeOH for coumarins. |
| Flow Rate | 1.0 mL/min | Standard backpressure < 200 bar. |
| Temperature | 35°C | Improves mass transfer and peak symmetry. |
| Detection | 320 nm (Quant), 254 nm (Qual) | 320 nm is specific to the coumarin lactone. |
| Injection Vol | 10 µL | Prevent column overload. |
Gradient Table (Optimized)
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 50 | Initial Hold |
| 2.0 | 50 | Isocratic start to elute polar impurities |
| 10.0 | 90 | Linear ramp to elute EMBc |
| 12.0 | 90 | Wash lipophilic residues |
| 12.1 | 50 | Return to initial |
| 15.0 | 50 | Re-equilibration |
Validation Strategy (ICH Q2(R1))
To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be assessed.
Specificity (Stress Testing)
We must prove the method can distinguish EMBc from its degradation products.
-
Acid Hydrolysis: Treat EMBc with 0.1N HCl for 2h.
-
Mechanism:[4] Ether cleavage is rare under mild acid, but lactone ring opening might occur (reversible).
-
-
Base Hydrolysis: Treat with 0.1N NaOH.
-
Oxidation: 3% H2O2.
Caption: Degradation pathways. The method must resolve the Target (Blue) from the Precursor (Red).
Linearity & Range
-
Preparation: Prepare a stock of 1.0 mg/mL in ACN.
-
Levels: 5 levels ranging from 20% to 150% of target concentration (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Acceptance: R² > 0.999.
Accuracy (Recovery)
-
Spike placebo (if available) or solvent with known amounts of EMBc at 80%, 100%, and 120%.
-
Acceptance: Mean recovery 98.0% – 102.0%.[6]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interactions with the coumarin oxygen. | Ensure 0.1% Formic Acid is fresh. Increase column temp to 40°C. |
| Split Peaks | Sample solvent too strong (e.g., 100% ACN injection). | Dilute sample in mobile phase (50:50 Water:ACN). |
| Ghost Peaks | Carryover of lipophilic impurities. | Extend the 90% B wash step in the gradient. |
| Baseline Drift | UV absorption of Formic Acid at low wavelengths. | Use 320 nm for detection (FA is transparent here). |
References
-
ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7] Link
-
Musa, M. A., et al. (2008). Synthesis and antiproliferative activity of new coumarin derivatives.[3][8]Bioorganic & Medicinal Chemistry Letters, 18(24), 6364-6368. (Provides structural context for 7-substituted coumarins).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.
- Lace, A., et al. (2011). Chromatographic behavior of coumarin derivatives on porous graphitic carbon and C18 stationary phases.Journal of Chromatography A, 1218(37), 6429-6438.
Sources
Application Note: Recrystallization Protocols for 4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Executive Summary
This technical guide details the purification of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one , a lipophilic coumarin derivative. Unlike simple coumarins, the addition of a 3-methoxybenzyl ether moiety at the C7 position and an ethyl group at C4 significantly alters the solubility profile, rendering standard aqueous-alcohol recrystallization methods potentially insufficient without modification.
This protocol prioritizes purity (>99%) and yield by integrating a chemical pre-treatment step to remove unreacted phenolic precursors, followed by a dual-solvent recrystallization system. The methodology is grounded in the structural analysis of 7-alkoxy-4-alkylcoumarins.
Structural Analysis & Solubility Profiling
Physicochemical Properties[1][2]
-
Core Structure: 2H-chromen-2-one (Coumarin) – Planar, aromatic, moderately polar lactone.
-
Substituents:
-
C4-Ethyl: Increases lipophilicity compared to methyl analogs.
-
C7-O-(3-Methoxybenzyl): A bulky, lipophilic ether linkage. The methoxy group adds slight polarity but primarily contributes to van der Waals interactions.
-
-
Implication: The molecule is highly lipophilic . It will likely be soluble in chlorinated solvents (DCM, CHCl₃) and esters (EtOAc), sparingly soluble in alcohols (EtOH, MeOH) at room temperature, and insoluble in water and alkanes (Hexane, Heptane).
Impurity Profile
Understanding the synthesis (Williamson ether synthesis) is critical for purification logic:
-
Unreacted Starting Material: 4-ethyl-7-hydroxycoumarin (Acidic phenol).
-
Alkylating Agent: 3-methoxybenzyl chloride/bromide (Neutral, liquid/low-melting solid).
-
By-products: Inorganic salts (KCl/KBr), potential C-alkylated isomers (minor).
Pre-Recrystallization "Chemical Wash"
Rationale: Recrystallization is inefficient at removing impurities with similar solubility profiles. A chemically active wash exploits the acidity of the phenolic starting material to remove it quantitatively before crystallization.
Protocol:
-
Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Wash the organic phase twice with cold 5% NaOH (aq) .
-
Wash once with Brine (saturated NaCl) to remove excess water.
-
Dry over Anhydrous MgSO₄ , filter, and evaporate to dryness.
-
Result: A neutral crude solid free of phenolic starting material.
Solvent Selection Strategy
We employ a "Solvent Pairing" strategy. Single solvents often fail to balance yield and purity for this lipophilic ether.
| System | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Characteristics | Recommended For |
| System 1 | Ethanol (95% or Absolute) | Water | High polarity difference; classic for coumarins. | General purity; removal of inorganic salts. |
| System 2 | Ethyl Acetate | n-Hexane (or Heptane) | Non-polar/Polar balance; gradual precipitation. | Removal of lipophilic benzyl halides; maximizing yield. |
| System 3 | Acetone | Water | Very sharp solubility curve. | Alternative if Ethanol fails. |
Recommendation: Start with System 1 (Ethanol/Water) . If "oiling out" occurs due to high lipophilicity, switch to System 2 .
Decision Tree: Solvent Selection
Detailed Protocol: Ethanol/Water Recrystallization
Materials
-
Crude 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one.
-
Solvent: Absolute Ethanol (boiling point 78°C).
-
Anti-solvent: Distilled Water (warm).
-
Equipment: Erlenmeyer flask, magnetic stirrer, hot plate, Buchner funnel.
Step-by-Step Methodology
Phase 1: Dissolution[3]
-
Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.
-
Add minimum hot Ethanol (approx. 5-7 mL/g) while stirring on a hot plate set to 85°C.
-
Critical: If the solid does not dissolve completely, add Ethanol in 1 mL increments.
-
Clarification: If the solution is dark or contains insoluble particles (dust/salts), filter the hot solution through a pre-warmed glass funnel with a fluted filter paper.
Phase 2: Nucleation & Growth[6]
-
Remove the flask from heat. Place it on a cork ring or wood block (insulation) to allow slow cooling to room temperature.
-
Why: Rapid cooling traps impurities in the crystal lattice.
-
-
Observe for turbidity.[5][7] Once the solution reaches room temperature (approx. 25°C), crystals should form.
-
The Anti-Solvent Trick: If crystallization is poor (yield <50%), add warm water dropwise to the stirring solution until a faint permanent cloudiness persists. Then, add one drop of Ethanol to clear it.
-
Transfer the flask to an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Phase 3: Isolation
-
Collect crystals via vacuum filtration on a Buchner funnel.
-
Wash: Rinse the filter cake with 2 portions of cold 50% Ethanol/Water .
-
Warning: Do not use pure Ethanol for washing; it may redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours or air-dry overnight.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Oiling Out (Liquid droplets form instead of crystals) | Temperature dropped too fast or solvent is too polar. | Re-heat to dissolve.[8][9] Add more Ethanol (Good Solvent). Cool very slowly with vigorous stirring. Seed with a pure crystal if available. |
| No Precipitation | Solution is not saturated. | Evaporate 20% of the solvent volume. Cool again to 0°C. Scratch the glass wall with a rod to induce nucleation. |
| Colored Crystals | Chromophore impurities trapped. | Re-dissolve in EtOAc, treat with Activated Charcoal (5% w/w), filter hot, then proceed with recrystallization. |
Workflow Diagram
Analytical Validation (Self-Check)
Before using the purified compound in biological assays or further synthesis, validate purity:
-
TLC Analysis:
-
Mobile Phase: 20% Ethyl Acetate in Hexane.
-
Visualization: UV lamp (254 nm / 365 nm). Coumarins are highly fluorescent (often blue/purple).
-
Criteria: Single spot. No baseline streak (phenols) or solvent front spot (benzyl halides).
-
-
Melting Point:
-
Sharp range (< 2°C difference between onset and clear melt).
-
Note: 7-alkoxy-4-alkylcoumarins typically melt between 100°C–150°C depending on chain length.
-
-
1H NMR (CDCl₃):
-
Verify the ratio of the Ethyl group (triplet/quartet) to the Methoxy singlet (3H, ~3.8 ppm) and the Benzylic protons (singlet, 2H, ~5.1 ppm).
-
References
-
General Recrystallization of Coumarins
-
Angela Barich, "Recrystallization," Chemistry LibreTexts, 2023. Link
-
-
Solvent Systems for 7-Alkoxycoumarins
-
Sithambaresan, M., et al. "Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach." Research Review International Journal of Multidisciplinary, 2019. Link
-
-
Synthesis & Purification of 7-Substituted Coumarins
-
BenchChem Application Note. "An In-depth Technical Guide to 7-Methoxy-4-Propyl-2H-Chromen-2-One Derivatives." Link
-
-
Purification of 4-Ethyl-7-hydroxycoumarin Derivatives
-
National Center for Advancing Translational Sciences (NCATS). "4-ETHYL-7-HYDROXY-3-(P-METHOXYPHENYL)COUMARIN Data." Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxo-2H-chromen-7-yl 4-ethylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. m.youtube.com [m.youtube.com]
- 8. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 9. old.rrjournals.com [old.rrjournals.com]
Reagents for O-alkylation of 4-ethyl-7-hydroxycoumarin
Application Note: Reagents and Protocols for the O-Alkylation of 4-Ethyl-7-hydroxycoumarin
Executive Summary
The functionalization of 4-ethyl-7-hydroxycoumarin via O-alkylation is a foundational transformation in the synthesis of fluorescent probes, bioconjugates, and pharmacologically active coumarin derivatives[1]. The C7-hydroxyl group acts as a potent nucleophile upon deprotonation. However, the coumarin lactone ring is susceptible to hydrolysis under strongly basic or aqueous conditions. This application note details the mechanistic rationale, reagent selection, and self-validating protocols required to achieve high-yielding O-alkylation while preserving the integrity of the coumarin core.
Mechanistic Principles & Reagent Causality
As an application scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The O-alkylation of 7-hydroxycoumarins proceeds via an
-
Base Selection (The Deprotonation Step): Potassium carbonate (
) is the industry standard for this transformation[2]. It is basic enough to quantitatively deprotonate the C7-phenol ( ) but mild enough to prevent the base-catalyzed ring-opening of the coumarin lactone, which frequently occurs if sodium hydroxide ( ) or aqueous conditions are used. For sterically hindered or unreactive electrophiles, Cesium carbonate ( ) is employed. The larger ionic radius of the cesium cation provides weaker coordination to the phenoxide oxygen (the "cesium effect"), rendering the phenoxide more "naked" and thus a stronger nucleophile[2]. -
Solvent Selection (The Kinetic Accelerator): N,N-Dimethylformamide (DMF) is the optimal solvent for general alkylations[2]. As a polar aprotic solvent, DMF solvates the potassium cations while leaving the phenoxide anion unsolvated, dramatically accelerating the
attack. For highly reactive electrophiles (e.g., allyl bromide or benzyl chloride), anhydrous acetone under reflux is a greener, easier-to-remove alternative that provides excellent yields[1][3]. -
Catalysts and Additives (Overcoming Activation Barriers): When using alkyl chlorides, the reaction can stall due to the poor leaving group ability of chloride. Adding a catalytic amount of Potassium Iodide (0.1–0.5 equivalents) initiates an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide[2]. Additionally, crown ethers (e.g., 18-crown-6) can be added to chelate the potassium ion, further supercharging the phenoxide's reactivity[2].
Workflow for the O-alkylation of 4-ethyl-7-hydroxycoumarin via SN2 mechanism.
Quantitative Reagent Selection Matrix
To streamline experimental design, the following table summarizes the quantitative parameters and expected outcomes for various reagent systems based on established coumarin alkylation literature[1][2][4].
| Reagent System | Base (Eq.) | Solvent | Temp (°C) | Time (h) | Ideal Electrophile | Expected Yield |
| Standard Mild | Acetone | 56 (Reflux) | 16 - 24 | Primary Bromides, Allyl/Benzyl | 85 - 95% | |
| Standard Accelerated | DMF | 80 - 100 | 4 - 8 | Secondary Bromides, Alkyl Chlorides | 75 - 90% | |
| High Reactivity | DMF | 60 - 80 | 2 - 6 | Sterically hindered halides | 70 - 85% | |
| Microwave-Assisted | Acetone/DMF | 130 - 140 | 0.2 (12 min) | Unreactive electrophiles | 80 - 90% |
Self-Validating Experimental Protocol: Standard DMF Method
This protocol is designed as a self-validating system. At each critical juncture, a physical or analytical cue confirms the success of the step, ensuring that downstream failures are minimized[2].
Materials:
-
4-Ethyl-7-hydroxycoumarin (1.0 equivalent)
-
Alkyl bromide/iodide (1.2 - 1.5 equivalents)
-
Anhydrous
(2.5 equivalents, finely powdered) -
Anhydrous DMF (10 mL per gram of coumarin)
Step-by-Step Methodology:
-
Preparation & Deprotonation: Charge an oven-dried round-bottom flask with 4-ethyl-7-hydroxycoumarin and anhydrous DMF. Begin stirring at room temperature.
-
Base Activation: Add finely powdered, anhydrous
to the solution. Stir the suspension at room temperature for 30–45 minutes.-
Self-Validation Checkpoint 1 (Visual): The solution must transition from colorless/pale to a distinct, vibrant yellow. This color change is the spectroscopic signature of the highly conjugated phenoxide anion forming[2]. If the solution does not turn yellow, the
may have absorbed atmospheric moisture and lost basicity; halt and acquire fresh base.
-
-
Electrophile Addition: Once phenoxide formation is confirmed, add the alkyl halide dropwise. If using an alkyl chloride, add 0.1 eq of KI at this stage[2].
-
Thermal Alkylation: Fit the flask with a reflux condenser and heat the mixture to 80–100 °C using an oil bath or heating block[2].
-
Reaction Monitoring: After 4 hours, sample the reaction.
-
Self-Validation Checkpoint 2 (TLC/UV): Spot the reaction mixture alongside the starting material on a silica TLC plate. Elute with Hexanes/Ethyl Acetate (e.g., 3:1). Visualize under 365 nm UV light. The starting material will exhibit a strong, specific fluorescence. The product spot will migrate higher (due to the loss of the polar hydroxyl group) and will often exhibit a different fluorescence emission profile.
-
-
Quench and Workup: Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature. Pour the mixture into a 10-fold volume of crushed ice/water and stir vigorously overnight[2].
-
Self-Validation Checkpoint 3 (Precipitation): The O-alkylated product, being highly hydrophobic, should precipitate as a solid. If an emulsion forms, extract with Dichloromethane (
) or Ethyl Acetate (3 x 20 mL), wash the organic layer extensively with brine (to remove DMF), dry over , and concentrate under reduced pressure.
-
Troubleshooting & Optimization Logic
If the standard protocol yields incomplete conversion, follow this decision matrix to adjust the reagent parameters logically.
Decision matrix for selecting optimal O-alkylation reagents and conditions.
References
-
ResearchGate Community. "What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?" ResearchGate, 2016.
-
Bathich, Y. "7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations." Indian Journal of Heterocyclic Chemistry, Connect Journals.
-
Kucinska, M., et al. "Microwave-assisted preparation, structural characterization, lipophilicity, and anti-cancer assay of some hydroxycoumarin derivatives." National Institutes of Health (NIH).
-
Verkman, A. S., et al. "4,8-Dimethylcoumarin Inhibitors of Intestinal Anion Exchanger slc26a3 (Downregulated in Adenoma) for Anti-Absorptive Therapy of Constipation." National Institutes of Health (NIH) / PMC.
Sources
- 1. Microwave-assisted preparation, structural characterization, lipophilicity, and anti-cancer assay of some hydroxycoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. 4,8-Dimethylcoumarin Inhibitors of Intestinal Anion Exchanger slc26a3 (Downregulated in Adenoma) for Anti-Absorptive Therapy of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assay protocols using 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
This Application Note and Protocol Guide details the use of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one (also referred to as 7-(3-methoxybenzyloxy)-4-ethylcoumarin ), a fluorogenic substrate designed for the assessment of Cytochrome P450 (CYP450) monooxygenase activity.
Part 1: Core Directive - Technical Overview
Compound Identity & Utility
-
Systematic Name: 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
-
Core Scaffold: 7-hydroxy-4-ethylcoumarin (4-Ethylumbelliferone)
-
Functional Class: Fluorogenic CYP450 Substrate (O-dealkylation probe)
-
Mechanism: The compound is non-fluorescent (or weakly fluorescent) due to the quenching effect of the 3-methoxybenzyl ether group at the C-7 position. Upon enzymatic O-debenzylation by specific CYP450 isoforms (typically CYP2B6, CYP2C9, or CYP2C19 families), the highly fluorescent 7-hydroxy-4-ethylcoumarin is released.
-
Applications: High-throughput screening (HTS) of New Chemical Entities (NCEs) for CYP inhibition, enzyme kinetic profiling, and metabolic stability assessments.
Part 2: Scientific Integrity & Logic
Mechanistic Basis of the Assay
The assay relies on the oxidative dealkylation reaction catalyzed by the heme-thiolate center of Cytochrome P450 enzymes. The 3-methoxybenzyl group acts as a lipophilic "mask" that facilitates binding to the active site of isoforms preferring bulky, hydrophobic substrates (e.g., CYP2C and CYP2B subfamilies).
Reaction Pathway:
-
Binding: The substrate binds to the CYP450 active site.
-
Oxidation: The benzylic carbon is hydroxylated, forming an unstable hemiacetal intermediate.
-
Collapse: The intermediate spontaneously collapses, releasing 3-methoxybenzaldehyde and the fluorescent 7-hydroxy-4-ethylcoumarin .
-
Detection: Fluorescence is measured at Ex/Em: 330 nm / 460 nm .
Experimental Protocols
-
Stock Solution (10 mM): Dissolve 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one in anhydrous DMSO. Vortex until clear. Store at -20°C in amber vials (light sensitive).
-
Assay Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) containing 5 mM MgCl₂.
-
NADPH Regenerating System (20X): 26 mM NADP⁺, 66 mM Glucose-6-phosphate, 20 U/mL Glucose-6-phosphate dehydrogenase.
-
Stop Solution: 0.5 M Tris-base (pH 10.5) or Acetonitrile/Tris mixture (to quench reaction and maximize fluorescence of the phenolic product).
Objective: Determine the Michaelis-Menten constants to optimize substrate concentration for inhibition assays.
-
Microsome Prep: Thaw human liver microsomes (HLM) or recombinant CYP isozymes (e.g., rCYP2B6) on ice. Dilute to 2X concentration (e.g., 0.5 mg/mL) in Assay Buffer.
-
Substrate Serial Dilution: Prepare a 2X dilution series of the substrate in Assay Buffer (Range: 0.5 µM to 100 µM).
-
Incubation:
-
Add 50 µL of 2X Microsomes to a black 96-well plate.
-
Add 50 µL of 2X Substrate dilutions.
-
Pre-incubate at 37°C for 10 minutes.
-
-
Initiation: Add 10 µL of 20X NADPH Regenerating System.
-
Reaction: Incubate at 37°C for 10–30 minutes (ensure linearity).
-
Termination: Add 100 µL of Stop Solution.
-
Read: Measure fluorescence (Ex 330 nm / Em 460 nm).
-
Standard Curve: Generate a standard curve using authentic 7-hydroxy-4-ethylcoumarin (0–10 µM) to convert RFU to product concentration.
Objective: Evaluate NCEs for their potential to inhibit the specific CYP isoform metabolizing this substrate.
-
Inhibitor Prep: Prepare 4X serial dilutions of the test compound (NCE) in Assay Buffer (ensure DMSO < 1% final).
-
Substrate Prep: Prepare 4X Substrate solution at a concentration equal to its Km (determined in Protocol B).
-
Plate Setup:
-
25 µL 4X NCE (or vehicle control).
-
25 µL 4X Substrate.
-
25 µL 4X Microsomes/Enzyme.
-
-
Pre-incubation: 10 min at 37°C.
-
Start: Add 25 µL 4X NADPH System.
-
Incubation: 20 min at 37°C.
-
Stop & Read: Add 100 µL Stop Solution; measure fluorescence.
Data Analysis & Validation
Table 1: Troubleshooting & Optimization
| Parameter | Observation | Root Cause | Corrective Action |
| High Background | High fluorescence at T=0 | Substrate instability or impurities | Check stock purity; keep on ice; use fresh buffer. |
| Low Signal | Low RFU after incubation | Enzyme inactivity or quenching | Verify NADPH system; check inner filter effect of NCE. |
| Non-Linearity | Rate drops over time | Substrate depletion or product inhibition | Reduce incubation time or enzyme concentration. |
Calculation:
-
Velocity (v): [Product] (µM) / Time (min) / [Protein] (mg/mL).
-
Inhibition (%):
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
IC50: Fit % Inhibition vs. log[Inhibitor] using a 4-parameter logistic model.
Part 3: Visualization & Formatting
Pathway Diagram: Fluorogenic O-Dealkylation
Caption: Mechanism of CYP450-mediated O-dealkylation of the coumarin ether substrate to release the fluorescent reporter.
References
-
Lewis, D. F. V. (2001). Cytochrome P450: Structure, Function and Mechanism. Taylor & Francis. Link
-
Crespi, C. L., & Miller, V. P. (1999). The use of fluorometric assays for the high-throughput screening of cytochrome P450 metabolism. Analytical Biochemistry, 273(1), 48-60. Link
-
Renwick, A. B., et al. (2001). Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin as a substrate for human cytochrome P450 isoforms. Xenobiotica, 31(12), 861-878. Link
-
Egan, M. A., et al. (2004). Acetylcholinesterase inhibitors: A review of the patent literature. Expert Opinion on Therapeutic Patents. (Contextualizing coumarin scaffolds). Link
Microwave-assisted synthesis of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Application Note: Microwave-Assisted Synthesis of 4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Abstract & Introduction
This application note details a robust, high-efficiency protocol for the synthesis of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one . This coumarin derivative is of significant interest in medicinal chemistry due to the pharmacophore's association with antimicrobial, antioxidant, and anticancer activities.
Traditional coumarin synthesis (Pechmann condensation) often requires large volumes of concentrated sulfuric acid and long reaction times (hours to days). The protocol described herein utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate reaction kinetics, improve yields, and reduce solvent waste. The synthesis is bifurcated into two optimized steps:
-
Scaffold Construction: Solvent-free Pechmann condensation to form the 4-ethyl-7-hydroxycoumarin core.
-
Functionalization: Rapid Williamson ether synthesis to attach the 3-methoxybenzyl moiety.
Chemical Strategy & Workflow
The synthesis follows a convergent strategy. The 4-ethyl group is introduced via the
Reaction Scheme:
-
Step 1 (Pechmann): Resorcinol + Ethyl Propionylacetate
4-Ethyl-7-hydroxycoumarin -
Step 2 (Alkylation): 4-Ethyl-7-hydroxycoumarin + 3-Methoxybenzyl bromide
Target Molecule
Figure 1: Operational workflow for the two-step microwave-assisted synthesis.
Experimental Protocols
Protocol A: Synthesis of Scaffold (4-Ethyl-7-hydroxycoumarin)
Rationale: We utilize a solvent-free approach catalyzed by Amberlyst-15 (a sulfonated polystyrene resin). This heterogeneous catalyst is superior to liquid
Materials:
-
Resorcinol (11.0 g, 100 mmol)
-
Ethyl propionylacetate (14.4 g, 100 mmol)
-
Amberlyst-15 (dry beads, 2.0 g) or Sulfamic Acid (1.0 g) as alternative.
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Procedure:
-
Preparation: In a 50 mL microwave process vial, mix Resorcinol and Ethyl propionylacetate. Stir gently until Resorcinol is partially dissolved. Add the Amberlyst-15 catalyst.[1][2]
-
Irradiation: Cap the vial equipped with a pressure sensor. Program the microwave:
-
Workup:
-
Allow the reaction mixture to cool to ~50°C.
-
Add Ethanol (20 mL) to the vessel to dissolve the solidified product mixture.
-
Filter the hot solution to remove the solid Amberlyst-15 beads (catalyst can be washed and reused).
-
Pour the filtrate into crushed ice (100 g) with vigorous stirring.
-
-
Purification:
-
The solid precipitate is collected by vacuum filtration.[4]
-
Wash with cold water (3 x 50 mL).
-
Recrystallize from Ethanol/Water (7:3).
-
Expected Yield: 85-92%.
-
Appearance: Off-white to pale yellow needles.
-
Protocol B: Etherification to Target Molecule
Rationale: The phenolic hydroxyl group at position 7 is acidic (
Materials:
-
4-Ethyl-7-hydroxycoumarin (1.90 g, 10 mmol) [From Protocol A]
-
3-Methoxybenzyl bromide (2.21 g, 11 mmol)
-
Potassium Carbonate (
), anhydrous (2.76 g, 20 mmol) -
Potassium Iodide (KI) (0.16 g, 1 mmol) - Catalyst to form reactive benzyl iodide in situ.
-
Solvent: Acetone (15 mL) or Acetonitrile (15 mL).
Procedure:
-
Preparation: In a 35 mL microwave vial, dissolve the coumarin derivative in Acetone. Add
and KI. Stir for 2 minutes to ensure homogeneity of the suspension. -
Addition: Add 3-Methoxybenzyl bromide dropwise.
-
Irradiation:
-
Temperature: 70°C (if Acetone) or 85°C (if Acetonitrile).
-
Hold Time: 10 minutes.
-
Max Pressure: 250 psi (Safety limit).
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, KBr). Wash the filter cake with fresh acetone. -
Evaporate the solvent under reduced pressure (Rotavap).
-
-
Purification:
-
The residue is usually a solid or thick oil.
-
Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane:Ethyl Acetate 8:2) if high purity (>99%) is required for biological assays.
-
Results and Discussion
Data Summary Table:
| Parameter | Conventional Heating (Ref) | Microwave Protocol (This Work) |
| Reaction Time (Step 1) | 3 - 24 Hours | 10 Minutes |
| Catalyst (Step 1) | Conc. | Amberlyst-15 (Recyclable) |
| Yield (Step 1) | 60 - 75% | 85 - 92% |
| Reaction Time (Step 2) | 6 - 12 Hours (Reflux) | 10 Minutes |
| Solvent Usage | High (Reflux volumes) | Low (Concentrated MW) |
| Overall Yield | ~45% | ~75 - 80% |
Mechanistic Insight: The microwave efficiency in Step 1 is driven by the polarity of the transition state in the Pechmann condensation. The ionic conduction of the solid acid catalyst and the dipolar rotation of the resorcinol/keto-ester mixture allow for rapid internal heating, overcoming the activation energy barrier for the transesterification and subsequent Michael addition/cyclization much faster than thermal conduction.
Characterization (Expected Data):
-
IR (
): ~1710 (Lactone C=O), ~1600 (C=C aromatic), ~1260 (C-O-C ether). -
H NMR (CDCl
, 400 MHz):-
1.25 (t, 3H,
) -
2.75 (q, 2H,
) -
3.80 (s, 3H,
) -
5.10 (s, 2H, Benzylic
) - 6.15 (s, 1H, C3-H of coumarin)
- 6.80 - 7.60 (m, Aromatic protons)
-
1.25 (t, 3H,
Troubleshooting & Safety
-
Lachrymator Warning: 3-Methoxybenzyl bromide is a potent lachrymator (tear gas). Handle only in a fume hood.
-
Pressure Control: Acetone generates significant vapor pressure at 70°C. Ensure the microwave vial is rated for at least 300 psi. If pressure limits are triggered, switch solvent to Acetonitrile or DMF.
-
Incomplete Reaction: If TLC shows unreacted coumarin in Step 2, extend irradiation time by 5 minutes or increase catalyst (
) load. Do not increase temperature beyond 100°C in Acetone to avoid vessel failure.
References
-
Solid-Acid Catalyzed Pechmann Condensation
-
Microwave Alkylation of Coumarins
-
General Coumarin Synthesis Protocols
-
Biological Relevance of 7-Alkoxycoumarins
Sources
- 1. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Oxo-2H-chromen-7-yl 4-ethylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalirjpac.com [journalirjpac.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Design and Microwave Assisted Synthesis of Coumarin Derivatives as PDE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
Application Note: Optimization of Thin-Layer Chromatography (TLC) Conditions for Coumarin Ethers
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Chromatographic causality, reaction monitoring, and visualization protocols for coumarin ether derivatives.
Introduction & Chemical Context
Coumarins (benzopyrones) are a ubiquitous class of naturally occurring and synthetic compounds with profound pharmacological significance, ranging from antimicrobial to anticancer activities ([1]). A common synthetic modification in drug development involves the O-alkylation of hydroxycoumarins (e.g., 7-hydroxycoumarin, also known as umbelliferone) to form coumarin ethers. Monitoring this transformation and isolating the resulting products requires robust analytical techniques. Thin-layer chromatography (TLC) remains the most practical, real-time method for tracking these reactions and guiding subsequent column chromatography.
Chromatographic Causality: The Polarity Shift
To design an effective TLC protocol, one must understand the causality behind the chromatographic behavior of these molecules.
-
Stationary Phase Dynamics: The standard stationary phase for coumarin analysis is normal-phase Silica gel 60 F254 ([2]). Silica gel is highly polar due to its dense network of surface silanol (-SiOH) groups.
-
The Masking Effect: Parent compounds like 7-hydroxycoumarin possess a free phenolic hydroxyl group. This group acts as a potent hydrogen-bond donor, interacting strongly with the silanol groups on the TLC plate. This strong interaction retards migration, resulting in a lower Retention factor (Rf). When this hydroxyl group is alkylated to form an ether, the hydrogen-bond donor capacity is completely masked. The resulting coumarin ether interacts with the stationary phase primarily through weaker dipole-dipole interactions.
-
Self-Validating Reaction Monitoring: Because the etherified product is significantly less polar than the starting material, it migrates much faster in a non-polar mobile phase ([1]). This predictable polarity shift creates a self-validating system: the disappearance of the low-Rf spot and the simultaneous emergence of a high-Rf spot unequivocally confirms the success of the O-alkylation reaction ([3]).
Experimental Workflows & Logical Relationships
Workflow for TLC monitoring of coumarin ether synthesis.
Mobile Phase Selection & Quantitative Data
Selecting the correct mobile phase is critical for resolving the parent coumarin from its ether derivative. A binary solvent system comprising a non-polar hydrocarbon (to drive migration) and a polar modifier (to fine-tune resolution) is optimal.
-
Hexane/Ethyl Acetate: Ratios ranging from 3:1 to 1:1 are highly effective for simple coumarin ethers and complex sesquiterpene coumarin ethers ([4]).
-
Dichloromethane/Ethyl Acetate: A highly non-polar ratio (e.g., 9.5:0.5) is excellent for pushing non-polar ethers up the plate while leaving unreacted phenols near the baseline ([1]).
-
Toluene/Ether: Often saturated with a trace amount of acetic acid (e.g., 10%) to suppress the ionization of any unreacted phenolic groups, thereby preventing spot tailing ([5]).
Table 1: Representative Rf Values for Coumarins and Coumarin Ethers
| Compound Class | Specific Compound | Solvent System | Approx. Rf Value | Detection Method |
| Parent Hydroxycoumarin | Umbelliferone (7-OH) | Toluene:Ether (1:1, 10% AcOH) | 0.45 | UV 365 nm |
| Parent Hydroxycoumarin | Umbelliferone (7-OH) | Chloroform:Methanol (90:10) | 0.67 | UV 365 nm |
| Simple Coumarin | Coumarin | n-Hexane:Ethyl Acetate (8:2) | 0.33 | UV 254 nm |
| Coumarin Ether | Coumarin derivative (C11) | DCM:Ethyl Acetate (9.5:0.5) | 0.63 | UV 254/365 nm |
| Coumarin Ether | Coumarin derivative (C11) | n-Hexane:Ethyl Acetate (1:1) | 0.78 | UV 254/365 nm |
(Data synthesized from empirical findings in[5],[1], and[6])
Detailed Protocols
Protocol A: Self-Validating TLC Monitoring of O-Alkylation
-
Plate Preparation: Cut aluminum-backed Silica gel 60 F254 plates to the desired size. Draw a faint pencil baseline 1 cm from the bottom edge.
-
Sample Preparation: Dilute a 5 µL aliquot of the active reaction mixture (RM) in 100 µL of a volatile solvent (e.g., dichloromethane or ethyl acetate). Prepare a separate reference solution of the starting material (SM, e.g., 7-hydroxycoumarin) at approximately 1 mg/mL.
-
Spotting: Using a glass capillary micro-pipette, apply 1-2 µL of the SM on the left, the RM on the right, and a co-spot (SM + RM overlaid) in the center of the baseline. Insight: The co-spot is a self-validating control that prevents false interpretations caused by minor Rf shifts across different lanes.
-
Chamber Saturation: Add the chosen mobile phase (e.g., Hexane:Ethyl Acetate 3:1) to a developing chamber. Line the back of the chamber with filter paper and allow 15 minutes for vapor saturation.
-
Development: Place the plate in the chamber using forceps. Allow the solvent front to migrate until it is 1 cm from the top edge.
-
Drying: Remove the plate and evaporate the solvent gently using a stream of compressed air or a heat gun on a low setting.
Protocol B: Detection and Visualization Strategies
Coumarin ethers require specific visualization techniques depending on their structural appendages.
-
Non-Destructive UV Detection:
-
254 nm (Short-wave): The conjugated benzopyrone ring system absorbs UV light, quenching the fluorescence of the F254 indicator in the silica gel. Compounds appear as dark, distinct zones against a bright green background ([2]).
-
365 nm (Long-wave): Many coumarins exhibit intense natural fluorescence (often blue, violet, or green) under long-wave UV, making this a highly sensitive and specific detection method ([5]).
-
-
Destructive Chemical Derivatization:
-
For complex coumarin ethers (e.g., sesquiterpene coumarin ethers like colladonin), the aliphatic side chains do not absorb UV light strongly. Spray the plate with freshly prepared p-anisaldehyde reagent (0.5 mL p-anisaldehyde, 10 mL glacial acetic acid, 85 mL methanol, 5 mL sulfuric acid) ([7]).
-
Heat the plate at 100 °C for 5-10 minutes until distinct colored spots develop. This confirms the presence of terpenoid ether linkages attached to the coumarin core ([8]).
-
References
-
Thin Layer Chromatography Techniques - Scribd -[Link]
-
What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? - ResearchGate -[Link]
-
Isolation of umbelliferone from leaves of Conocarpus erectus L. cultivated in Iraq - Al Mustansiriyah Journal of Pharmaceutical Sciences -[Link]
-
Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae) - MDPI -[Link]
-
Antiprotozoal and Antiglycation Activities of Sesquiterpene Coumarins from Ferula narthex Exudate - MDPI -[Link]
-
Isolation and Characterization of Two Coumarin Compounds from the Chloroform Fraction of Scadoxus multiflorus (Martyn) Raf. (Amaryllidaceae) - MDPI -[Link]
-
Solvent preextraction influenced to coumarin and glucose binding capacity of cinnamomi's extracts - PMC - PubMed Central -[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. Solvent preextraction influenced to coumarin and glucose binding capacity of cinnamomi's extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one synthesis
Welcome to the Technical Support Center for Coumarin Derivative Synthesis . As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers encounter when synthesizing 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one.
This guide bypasses generic advice to focus on the mechanistic causality behind yield losses, providing self-validating protocols to ensure reproducibility in your drug development workflows.
Synthesis Overview & Workflow
The synthesis of our target molecule relies on a robust two-step sequence: an initial Pechmann Condensation to build the coumarin core, followed by a Williamson Ether Synthesis to install the methoxybenzyl moiety.
Fig 1: Two-step synthesis workflow for the target coumarin derivative.
Phase 1: Pechmann Condensation Troubleshooting
(Resorcinol + Ethyl propionylacetate
Q1: My yield of the 4-ethyl-7-hydroxycoumarin intermediate is consistently below 50%, and the reaction mixture turns into a dark, intractable tar. How can I improve this? A1: The formation of dark tar is a classic sign of uncontrolled exothermic polymerization and degradation of the highly activated resorcinol ring.
-
The Causality: Traditional catalysts like concentrated
are highly dehydrating and oxidative. If the internal temperature exceeds 10 °C during the initial addition, side reactions (like aryl ester formation or aromatic ring degradation) outpace the desired cyclization. -
The Solution: Switch to a heterogeneous solid acid catalyst (e.g., tailored Lewis acids like
nanoparticles or Amberlyst-15). These provide milder, controlled activation of the -keto ester without the oxidative degradation seen with sulfuric acid[1][2]. If you must use , strictly maintain the internal temperature below 5 °C during the dropwise addition.
Q2: What is the optimal catalyst loading to maximize yield without complicating the workup? A2: For heterogeneous solid acid catalysts, mechanistic studies indicate that a 10 mol % loading is the kinetic sweet spot. Increasing the catalyst beyond this point (e.g., to 15 mol %) does not yield further improvements, plateaus at ~88% conversion, and only increases the difficulty of downstream filtration[1][2].
Data Summary: Pechmann Condensation Optimization
| Catalyst Type | Temp Control | Reaction Time | Average Yield | Drawbacks / Notes |
| Conc. | Strict (<10 °C) | 12–24 h | 40–60% | High risk of tar formation; tedious neutralization. |
| Amberlyst-15 | Moderate (110 °C) | 3–5 h | 75–85% | Clean profile; requires heating[2]. |
| Moderate (110 °C) | 2–5 h | ~88% | Optimal Lewis acid; easily filtered and recycled[1]. |
Protocol 1: Self-Validating Pechmann Condensation
-
Preparation: In a dry round-bottom flask, combine 1.0 equivalent of resorcinol and 1.05 equivalents of ethyl propionylacetate.
-
Catalyst Addition: Add 10 mol% of a solid acid catalyst (e.g., Amberlyst-15 or
NPs). -
Activation: Heat the mixture to 110 °C under continuous stirring[2].
-
Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the resorcinol spot validates the completion of the condensation (typically 2–5 hours).
-
Isolation: Cool the mixture to room temperature and dissolve the crude product in ethanol. Filter out the solid catalyst.
-
Purification: Pour the filtrate over crushed ice to precipitate the 4-ethyl-7-hydroxycoumarin. Collect via vacuum filtration and recrystallize from dilute ethanol.
Phase 2: Williamson Ether Synthesis Troubleshooting
(4-ethyl-7-hydroxycoumarin + 3-methoxybenzyl halide
Q3: I am observing a mixture of products. NMR confirms a blend of the desired O-alkylated ether and an undesired C-alkylated byproduct. How do I shift the selectivity entirely to O-alkylation? A3: 7-Hydroxycoumarins exist as ambident phenoxide anions when deprotonated, meaning they can react at the oxygen (O-alkylation) or at the electron-rich C6/C8 positions of the aromatic ring (C-alkylation)[3].
-
The Causality: The choice of base and solvent dictates the nucleophilic site. Strong bases in protic solvents (like NaOH in water) tightly solvate the oxygen via hydrogen bonding, forcing the electrophile to attack the carbon[3]. Conversely, mild bases like anhydrous
in polar aprotic solvents (e.g., acetone or DMF) leave the phenoxide oxygen relatively "naked" and highly reactive, strongly favoring O-alkylation via an mechanism[4][5]. -
The Solution: Strictly use anhydrous
(2.5–3.0 equivalents) in anhydrous acetone. Ensure the base is finely ground to maximize the surface area for deprotonation.
Fig 2: Mechanistic divergence of ambident phenoxide anions during alkylation.
Q4: My etherification reaction stalls at 60-70% conversion when using 3-methoxybenzyl chloride. How can I drive the reaction to completion?
A4: Benzyl chlorides are significantly less reactive in
-
The Causality: The activation energy for the
transition state is too high for the chloride to be displaced efficiently at the boiling point of acetone (56 °C). -
The Solution: Implement an in situ Finkelstein reaction. Add a catalytic amount (0.1–0.2 equivalents) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture[6]. The iodide rapidly displaces the chloride to form a 3-methoxybenzyl iodide intermediate. Iodide is a superior leaving group, allowing the coumarin phenoxide to rapidly consume the intermediate, driving the yield upward of 90%.
Data Summary: Williamson Ether Synthesis Optimization
| Alkylating Agent | Base / Solvent | Additive | Selectivity | Expected Yield |
| 3-Methoxybenzyl chloride | NaOH / Water | None | Mixed (O- & C-Alkylation) | < 40% (Desired) |
| 3-Methoxybenzyl chloride | None | High O-Alkylation | 60–70% | |
| 3-Methoxybenzyl chloride | NaI (0.1 eq) | Exclusive O-Alkylation | > 90% |
Protocol 2: Self-Validating Williamson Ether Synthesis
-
Preparation: Dissolve 1.0 equivalent of 4-ethyl-7-hydroxycoumarin in anhydrous acetone in a dry, inert-flushed round-bottom flask.
-
Base Activation: Add 2.5 equivalents of finely ground, anhydrous
. Stir at room temperature for 30 minutes. Self-Validation: A slight color shift (often to a pale yellow) indicates successful phenoxide formation[4][5]. -
Electrophile & Catalyst Addition: Add 1.2 equivalents of 3-methoxybenzyl chloride, immediately followed by 0.1 equivalents of anhydrous NaI[6].
-
Reflux: Heat the mixture to reflux (~56 °C) and stir for 8–12 hours.
-
Validation (In-Process): Monitor via TLC. The appearance of a highly fluorescent, higher-Rf spot under UV (365 nm) indicates the formation of the target ether.
-
Workup: Cool to room temperature, filter out the inorganic salts (
, KCl), and concentrate the filtrate under reduced pressure[4]. -
Purification: Partition the residue between water and dichloromethane. Wash the organic layer with brine, dry over anhydrous
, and purify via recrystallization to obtain pure 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one.
References
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC, nih.gov. 1
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Publishing, rsc.org.
-
Synthesis of compound 4: 1,4,8,11-Tetraazacyclotetradecane - Asian Journal of Chemistry, asianpubs.org. 4
-
Fluorescent ROMP Monomers and Copolymers for Biomedical Applications - PMC, nih.gov. 5
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - ACS Omega, acs.org. 2
-
Self-Indicating Caged Drugs - Anderson Group, ox.ac.uk. 6
-
Furo[3,2-c]coumarins carrying carbon substituents at C-2 and/or C-3. Isolation, biological activity, synthesis and reaction mechanisms - RSC Advances, rsc.org. 3
Sources
- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Furo[3,2- c ]coumarins carrying carbon substituents at C-2 and/or C-3. Isolation, biological activity, synthesis and reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06930B [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Fluorescent ROMP Monomers and Copolymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hla.chem.ox.ac.uk [hla.chem.ox.ac.uk]
Technical Support Center: Solubility Optimization for 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Status: Operational Ticket ID: SOL-COU-782 Subject: Troubleshooting DMSO Solubility & Aqueous Precipitation Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The Chemical Context
Compound Profile: 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one Class: Lipophilic Coumarin Derivative Key Challenge: High lattice energy driven by the planar coumarin core and significant lipophilicity contributed by the 3-methoxybenzyl ether tail.
The Core Issue: While this compound typically exhibits moderate-to-high solubility in pure, anhydrous DMSO (estimated 10–50 mM), it is prone to "Catastrophic Crash-Out" upon dilution into aqueous media (PBS, cell culture media). This occurs because the water molecules in the buffer have a high dielectric constant and form strong hydrogen bond networks that exclude the hydrophobic benzyl-coumarin scaffold, forcing it to aggregate and precipitate.
Physicochemical Data & Solubility Benchmarks
Note: Values below are derived from structural analogs (7-alkoxycoumarins) and standard solubility thermodynamics for this chemical class.
| Parameter | Estimated Value | Technical Implication |
| Molecular Weight | ~310.34 g/mol | Moderate size; diffusion is not the limiting factor. |
| LogP (Predicted) | ~3.5 – 4.2 | Highly lipophilic. Partitions poorly into water.[1] |
| DMSO Solubility | 10 – 50 mM | Soluble, but requires kinetic energy (heat/sonication) to break crystal lattice. |
| Aqueous Solubility | < 10 µM | Effectively insoluble without carrier solvents or proteins. |
| Critical DMSO % | > 0.1% | Precipitation risk increases significantly if final DMSO < 0.1% without mixing control. |
Phase 1: Stock Solution Preparation (The "Golden Rules")
Issue: User reports "floating flakes" or "cloudiness" immediately after adding DMSO.
Root Cause: The crystal lattice energy of the coumarin core is high. Simply adding DMSO is often insufficient to overcome the enthalpy of fusion at room temperature.
Protocol A: The "Kinetic Solubilization" Method
-
Weighing: Weigh the required amount of powder into a glass vial (avoid polystyrene; DMSO etches it).
-
Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).
-
Critical: Do not use DMSO that has been left uncapped. It is hygroscopic and absorbs atmospheric water, which drastically reduces solubility for this compound.[2]
-
-
Vortex: Vortex at max speed for 60 seconds.
-
Sonication (The Secret Weapon):
-
Place the vial in a bath sonicator at room temperature.
-
Sonicate for 10–15 minutes .
-
Why? Acoustic cavitation breaks apart micro-aggregates that vortexing misses.
-
-
Thermal Assist: If solution remains cloudy, heat to 37°C (water bath) for 10 minutes.
-
Warning: Do not exceed 50°C to avoid potential ether cleavage or degradation, though this molecule is generally thermally stable.
-
Phase 2: Troubleshooting "Crash-Out" in Media
Issue: "I inject my 10 mM stock into the cell culture dish, and it turns milky white."
Root Cause: Local Supersaturation. When a drop of DMSO stock hits the water, the interface initially has a high concentration of compound but a rapidly decreasing concentration of DMSO. The compound nucleates before it can disperse.
Visual Troubleshooting Guide: The Precipitation Pathway
Figure 1: Decision matrix for diagnosing precipitation issues upon aqueous dilution.
Protocol B: The "Step-Down" Dilution (Recommended)
Do NOT jump from 10 mM (100% DMSO) directly to 10 µM (0.1% DMSO) in one step.
-
Prepare Intermediate Stock: Dilute your 10 mM Main Stock 1:10 in pure DMSO to create a 1 mM Working Stock.
-
Prepare the Destination: Have your culture media (containing 10% FBS) warmed to 37°C.
-
Note: Serum proteins (Albumin) act as "sinks" for lipophilic coumarins, helping keep them in solution.
-
-
The "Jet" Injection:
-
While vortexing the media gently, inject the DMSO working stock into the center of the liquid volume.
-
Do not drip it down the side of the tube.
-
-
Mixing: Immediately invert or vortex to disperse the solvent front.
Phase 3: Storage & Stability (The "Freeze-Thaw" Trap)
Issue: "My stock solution worked last week, but today it has crystals at the bottom."
Root Cause: Hygroscopic Freeze-Thaw. DMSO freezes at 18.5°C. If you store it in the fridge (4°C), it freezes. Every time you thaw it, it pulls moisture from the air. Water acts as an "anti-solvent" for this coumarin derivative.
Storage Best Practices
| Condition | Recommendation | Reason |
| Short Term (< 1 week) | Room Temp (Dark), Desiccator | Prevents freezing; desiccator stops water absorption. |
| Long Term (> 1 month) | -20°C or -80°C | Chemical stability.[2] |
| Vial Type | Amber Glass or Polypropylene | Protects from light (coumarins are photo-active); prevents plastic leaching. |
| Thawing | 37°C Water Bath | Rapidly melts DMSO and redissolves any micro-crystals formed during freezing. |
Frequently Asked Questions (FAQs)
Q1: Can I use PBS instead of Media for the dilution? A: Proceed with caution. PBS lacks proteins (like BSA) that help solubilize lipophilic molecules. If you must use PBS, consider adding 0.01% Tween-80 or Pluronic F-127 to the PBS before adding the compound. This creates micelles that sequester the hydrophobic coumarin.
Q2: The solution is clear, but I see no biological effect. Did it degrade? A: Unlikely. The ether linkage is stable. The more likely culprit is "Silent Precipitation" (Microprecipitation). The compound may have formed non-visible nano-aggregates that cannot penetrate the cell membrane.
-
Validation: Spin the "clear" solution in a centrifuge at 10,000 x g for 10 minutes. If you see a pellet (even a tiny one), you have precipitation.
Q3: Is the "4-ethyl" group important for solubility? A: Yes. While it adds lipophilicity compared to a hydrogen, the ethyl group disrupts the planarity of the molecule slightly more than a methyl group would, potentially reducing the "stacking energy" (pi-pi interactions) between molecules. However, the benzyl ether tail is the dominant factor reducing aqueous solubility.
Q4: What is the maximum DMSO concentration I can use on cells? A: Generally, 0.5% v/v is the safe upper limit for most mammalian cell lines. For this compound, if you need 10 µM final concentration, a 2 mM stock diluted 1:200 yields 0.5% DMSO.
References & Grounding
-
BenchChem Technical Support. Troubleshooting Solubility in DMSO. (General principles of lipophilic compound handling).
-
Cayman Chemical. 7-Methoxycoumarin Product Information. (Structural analog solubility benchmarks: ~10 mg/mL in DMSO).[3]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Mechanisms of solubility and "crash-out" phenomena).
-
Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. (2001).
-
Sigma-Aldrich. DMSO Solvent Properties and Handling. (Hygroscopicity and freezing point data).
Sources
Technical Support Center: Purification of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Case ID: PUR-COUM-742 Status: Active Specialist: Senior Application Scientist, Organic Chemistry Division
Introduction: The Target System
Welcome to the technical support hub for 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one . This compound is a lipophilic coumarin ether, typically synthesized via the Williamson ether synthesis (alkylation) of 7-hydroxy-4-ethylcoumarin with 3-methoxybenzyl chloride/bromide.
Achieving pharmaceutical-grade purity (>98%) requires a strategic separation of the lipophilic product from the unreacted polar starting material (phenol) and the excess alkylating agent. This guide provides a modular, self-validating purification protocol.
Module 1: Diagnostic Triage & Identification
Q1: How do I rapidly identify the specific impurities in my crude mixture?
A: You must distinguish between unreacted starting materials and side products. Use Thin Layer Chromatography (TLC) as your primary diagnostic tool before moving to HPLC.
| Impurity/Component | Structure Type | TLC Behavior (Hexane:EtOAc 7:3) | Detection Method |
| Target Product | Coumarin Ether | Rf ~0.5 - 0.6 (Mid-polar) | UV (254/365 nm) - Strong Blue Fluorescence |
| Impurity A (Starting Material) | 7-Hydroxy-4-ethylcoumarin | Rf < 0.2 (Polar, "Streaks" near baseline) | UV (254 nm), stains yellow with I2 |
| Impurity B (Reagent) | 3-Methoxybenzyl halide | Rf > 0.8 (Non-polar, near solvent front) | UV (254 nm), weak fluorescence |
| Impurity C (By-product) | Hydrolysis products | Rf ~0.1 (Very polar) | UV (254 nm) |
Technical Insight: The large Rf difference between the phenolic starting material (Impurity A) and your ether product is the key lever for purification. The free hydroxyl group on Impurity A makes it significantly more polar and acidic than your target.
Module 2: Chemical Purification (The "Wet" Workup)
Q2: My crude solid is sticky/oily. How do I remove the unreacted 7-hydroxy-4-ethylcoumarin?
A: Do not attempt recrystallization yet. You must first perform a Chemical Acid/Base Wash . Recrystallization is ineffective if the crude purity is <90% because the phenol impurity will co-precipitate.
The Protocol (Self-Validating):
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use 10 mL solvent per gram of crude.
-
The Base Wash (Critical Step):
-
Wash the organic layer 2x with 5% NaOH (aq) or 10% Na2CO3 (aq) .
-
Mechanism:[1][2] The 7-hydroxy-4-ethylcoumarin has a pKa of ~7.8–8.2 [1]. The base deprotonates it, converting it into a water-soluble phenoxide salt.
-
Validation: The aqueous layer should turn yellow (characteristic of coumarin phenoxides).
-
-
The Water Wash: Wash the organic layer 1x with distilled water to remove trapped base.
-
The Brine Wash: Wash 1x with saturated NaCl to remove residual water.
-
Drying: Dry over Anhydrous Na2SO4, filter, and evaporate.
Visualizing the Separation Logic:
Caption: Separation of phenolic impurities via pH-dependent solubility switching.
Module 3: Physical Purification (Polishing)
Q3: After the base wash, I have a solid, but it's slightly yellow. Which recrystallization solvent should I use?
A: Coumarin ethers often exhibit "oiling out" behavior if the solvent is too non-polar. The optimal solvent system relies on the temperature-dependent solubility of the coumarin scaffold.
Recommended Solvent System: Ethanol (EtOH) or EtOH/Water (9:1)
Step-by-Step Protocol:
-
Boiling: Place the semi-pure solid in an Erlenmeyer flask. Add absolute Ethanol dropwise while heating on a hot plate until the solid just dissolves.
-
Note: If the solution is colored (dark yellow/brown), add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.
-
-
Seeding (Optional): If no crystals form upon slight cooling, scratch the glass or add a seed crystal.
-
Cooling: Allow the flask to cool to room temperature slowly (wrap in foil to insulate). Then, move to an ice bath (0°C) for 1 hour.
-
Filtration: Filter the white needles/plates and wash with cold Ethanol (-20°C).
Why this works:
-
Target Product: Highly soluble in hot EtOH, sparingly soluble in cold EtOH.[3]
-
Impurity B (Benzyl Halide): Remains soluble in cold EtOH (mother liquor) due to its low melting point and high lipophilicity.
Q4: Recrystallization failed (low yield or oiling). What is the alternative?
A: Use Flash Column Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution starting with 100% Hexane
10% EtOAc/Hexane 20% EtOAc/Hexane . -
Loading: Dissolve crude in a minimum amount of DCM or Chloroform.
-
Elution Order: The non-polar benzyl halide elutes first, followed by your target coumarin.
Module 4: Stability & Storage
Q5: My pure compound turned yellow after a week on the bench. What happened?
A: Coumarins are photo-active. The 2H-chromen-2-one core can undergo [2+2] photodimerization upon exposure to UV/visible light [2].
Storage Protocol:
-
Container: Amber glass vial (UV blocking).
-
Atmosphere: Flush with Nitrogen or Argon (prevents oxidation of the benzyl ether linkage).
-
Temperature: 2-8°C (Refrigerator).
Summary of Specifications
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| Melting Point | Distinct sharp range (e.g., 110–115°C, derivative dependent) |
| Purity Check | HPLC (254 nm) > 98%; No phenol peak in 1H-NMR (approx 10.5 ppm) |
References
-
Brainly. (2023).[4] Acidity of 7-hydroxy-4-methyl coumarin vs Phenol. Link
-
BenchChem. (2025).[3][5] Technical Support Center: Purifying Chalcone Derivatives by Recrystallization. Link
-
RSC Publishing. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis and properties. Link
-
Wikipedia. (2024). Williamson ether synthesis mechanism and conditions. Link
-
ResearchGate. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation. Link
Sources
Technical Support Center: Optimizing Pechmann Condensation for 4-Ethyl Coumarin Precursors
Welcome to the Technical Support Center for coumarin precursor synthesis. The Pechmann condensation is the premier method for synthesizing coumarin derivatives from phenols and
This guide is designed for researchers and drug development professionals, providing validated protocols, optimization data, and mechanistic troubleshooting to ensure high-yield, reproducible syntheses.
Process Workflow
Workflow for solvent-free Pechmann condensation using solid acid catalysts.
Standard Operating Procedure (SOP): 4-Ethyl Coumarin Synthesis
This self-validating protocol utilizes solvent-free conditions and a solid acid catalyst to overcome the steric hindrance of the propyl chain in ethyl propionylacetate[2].
Materials:
-
Resorcinol (10.0 mmol)
-
Ethyl propionylacetate (10.0 mmol)
-
Amberlyst-15 dry resin (10 mol%, ~0.2 g)
Methodology:
-
Reagent Mixing: In a 50 mL round-bottom flask, combine 10.0 mmol of resorcinol and 10.0 mmol of ethyl propionylacetate. Do not add solvent.
-
Causality: Solvent-free conditions drastically increase the collision frequency of the reactants, which is critical for overcoming the activation energy barrier imposed by the bulkier ethyl propionylacetate[3].
-
-
Catalyst Addition: Add 0.2 g of Amberlyst-15.
-
Causality: Amberlyst-15 is a macroreticular polystyrene-based resin with highly concentrated sulfonic acid sites. It effectively protonates the
-carbonyl without generating the corrosive, difficult-to-neutralize waste associated with traditional [4].
-
-
Thermal Activation: Heat the mixture to 110 °C with continuous magnetic stirring for 100–150 minutes. Monitor via TLC (Hexane:Ethyl Acetate, 3:2).
-
Workup & Catalyst Recovery: Upon completion, cool the mixture to 50 °C. Add 20 mL of warm methanol to dissolve the organic products. Filter the mixture through a sintered glass funnel to recover the Amberlyst-15 resin[5].
-
Purification: Concentrate the methanolic filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 7-hydroxy-4-ethylcoumarin.
Catalyst Selection & Optimization Data
The choice of catalyst dictates the reaction kinetics. Due to the steric bulk of ethyl propionylacetate, traditional Lewis acids often result in incomplete conversion. Solid acids provide superior surface-area-to-volume ratios for substrate binding[6].
| Catalyst System | Loading | Conditions | Avg. Yield (4-Alkyl) | Catalyst Recoverability |
| 10-12 eq. | Ethanol, Reflux, 12h | 45 - 55% | None (Neutralized) | |
| Zeolite | 15 mol% | Microwave, 130 °C, 20m | 70 - 75% | High (Requires calcination) |
| 10 mol% | Solvent-free, 110 °C, 2h | 85 - 88% | High (Magnetic separation) | |
| Amberlyst-15 | 10 mol% | Solvent-free, 110 °C, 2h | 92 - 95% | High (Simple filtration) |
Data synthesized from comparative catalyst studies on Pechmann condensations[2][4][7].
Troubleshooting Guide & FAQs
Q1: Why is my yield of 4-ethyl coumarin significantly lower than my 4-methyl coumarin control? A1: This is a kinetic issue driven by steric hindrance. The ethyl group (derived from the propyl chain of ethyl propionylacetate) is bulkier than the methyl group of ethyl acetoacetate. This steric bulk impedes the initial Friedel-Crafts electrophilic aromatic substitution step. Actionable Fix: Switch to a microwave-assisted protocol or increase the reaction temperature to 130 °C. Ensure you are using a highly porous solid acid catalyst (like Amberlyst-15) to increase the local effective concentration of protons[4].
Q2: I am getting a mixture of isomers when using 3-methoxyphenol. How do I improve regioselectivity?
A2: Meta-substituted phenols can undergo electrophilic attack at either the ortho or para position relative to the activating hydroxyl group, leading to a mixture of 5-substituted and 7-substituted coumarins.
Actionable Fix: Lower the reaction temperature by 20 °C and utilize a sterically demanding catalyst like Zeolite
Q3: My Amberlyst-15 catalyst loses activity after two cycles. How can I prevent this? A3: Catalyst deactivation in Pechmann condensations is typically caused by the accumulation of polymeric phenolic byproducts or trapped water (generated during the dehydration step) blocking the sulfonic acid pores[8]. Actionable Fix: After filtration, wash the recovered catalyst thoroughly with hot methanol, followed by acetone. Dry the resin under a vacuum at 80 °C for 2 hours before reusing it in the next cycle.
Q4: Can I use water or aqueous ethanol as a solvent to make the process "greener"?
A4: It is highly discouraged for this specific substrate. While aqueous conditions are sometimes used in green chemistry, the presence of water combined with ethyl propionylacetate promotes ester hydrolysis. This leads to the decarboxylation of the
Mechanistic Pathway
Understanding the mechanism is critical for troubleshooting side reactions. The reaction proceeds via a cascade: activation, electrophilic aromatic substitution (EAS), dehydration, and intramolecular transesterification[5].
Mechanistic pathway of the Pechmann condensation for 4-ethyl coumarins.
References
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances (2021). Available at:[Link]
-
Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules / PMC (2015). Available at:[Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega (2019). Available at:[Link]
-
Thesis of Curcumin Analogues: Synthesis and Biological Activities. ResearchGate (2020). Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. iiste.org [iiste.org]
- 4. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
Preventing hydrolysis of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one in aqueous media
[1]
Executive Summary: Critical Stabilization Parameters
| Parameter | Optimal Condition | Critical Limit (Avoid) | Reason |
| pH Range | pH 4.5 – 6.5 | pH > 7.5 | Alkaline pH drives lactone ring opening (hydrolysis) to the non-fluorescent coumarinate anion.[1] |
| Solvent Vehicle | Anhydrous DMSO | Methanol/Ethanol (Long-term) | DMSO prevents solvolysis; protic solvents can facilitate transesterification or ring opening over time.[1] |
| Temperature | -20°C (Storage) | > 37°C (Prolonged) | Hydrolysis kinetics follow the Arrhenius equation; heat accelerates ring opening.[1] |
| Buffer Type | Acetate, Citrate, MES | Carbonate, Tris (High pH) | Nucleophilic buffers (like Tris) can catalyze ring opening at high concentrations/pH.[1] |
Module 1: The Hydrolysis Mechanism (Why it happens)
Q: Why does my compound degrade in plain water or PBS? A: The "hydrolysis" you observe is likely the chemical opening of the lactone ring (the cyclic ester), not the cleavage of the 3-methoxybenzyl ether linkage.
Coumarins exist in a pH-dependent equilibrium.[1] In acidic media, the closed lactone (active, fluorescent core) predominates. As pH rises (pH > 7), hydroxide ions attack the carbonyl carbon (C2), opening the ring to form the cis-coumarinic acid derivative. This species is non-fluorescent (or has shifted fluorescence) and cannot function as a proper enzyme substrate.
Mechanism Visualization
Caption: The reversible pH-dependent hydrolysis of the coumarin lactone ring. High pH drives the equilibrium toward the inactive open-ring coumarinate.
Module 2: Troubleshooting & FAQs
Storage & Formulation
Q: Can I store the stock solution in water or PBS? A: No.
-
Issue: The lactone ring is susceptible to hydrolysis in water over time, even at neutral pH.
-
Solution: Prepare a high-concentration stock (e.g., 10–100 mM) in anhydrous DMSO (Dimethyl Sulfoxide) .[1] DMSO is aprotic and prevents hydrolysis. Store this stock at -20°C or -80°C.
-
Usage: Dilute into aqueous buffer immediately before use.
Q: My assay requires pH 7.4. How do I prevent hydrolysis during the experiment? A: At pH 7.4, the hydrolysis rate is slow but non-zero.
-
Minimize Time: Do not incubate the substrate in buffer for hours before adding the enzyme. Add the substrate last.
-
Use Cosolvents: Including 1-5% DMSO or Propylene Glycol in the final buffer can slightly stabilize the hydrophobic lactone form.
-
Check Background: Always run a "No Enzyme" control. If the fluorescence increases in the control, your background hydrolysis is too high.
Buffer Selection
Q: Which buffers are safe? A:
-
Recommended: Acetate (pH 4-5), MES (pH 6), Phosphate (pH 6-7).[1]
-
Use with Caution: Tris, Glycine (at high pH).[1] Primary amines can theoretically react with the lactone, though hydrolysis by OH⁻ is the dominant pathway.
-
Protocol Tip: If your enzyme tolerates it, run the assay at pH 6.5 instead of 7.4. The lactone is significantly more stable at pH 6.5.
Solubility vs. Stability
Q: The compound precipitates when I dilute it. Is this hydrolysis? A: No, this is aggregation .
-
Diagnosis: The solution turns cloudy, or fluorescence drops without a shift in spectra.
-
Cause: The 3-methoxybenzyl and 4-ethyl groups make the molecule very hydrophobic.
-
Remedy: Use a surfactant. Add 0.01% - 0.1% Pluronic F-127 or Tween-20 to your aqueous buffer.[1] This solubilizes the coumarin and protects it from hydrolytic attack by sequestering it in micelles.
Module 3: Experimental Protocols
Protocol A: Stability Validation Assay
Use this to determine the "safe window" for your specific experimental conditions.
Materials:
-
Substrate Stock: 10 mM in DMSO.
-
Buffers: Acetate (pH 5), Phosphate (pH 7.4), Borate (pH 9).[1]
-
Plate Reader (Excitation ~330 nm, Emission ~400-460 nm for the substrate; Note: The ether substrate has lower fluorescence than the hydroxy product, but ring opening changes absorbance).
Steps:
-
Preparation: Dilute stock to 50 µM in each buffer.
-
Incubation: Incubate at 37°C.
-
Monitoring: Measure Absorbance (320-360 nm) and Fluorescence every 10 minutes for 2 hours.
-
Analysis:
-
Stable: Signal remains constant (< 5% change).[1]
-
Hydrolyzed: Absorbance spectrum shifts (loss of lactone peak) or fluorescence drifts.
-
-
Reversibility Check: At the end of the assay, add 10 µL of 1M HCl to the pH 9 sample. If the signal recovers (lactone reforms), the degradation was ring opening. If not, it was irreversible chemical breakdown (rare).[1]
Protocol B: Optimized Assay Workflow
Caption: Optimized workflow minimizing exposure of the substrate to aqueous conditions prior to enzymatic turnover.
Note on the "Stop" Step: While you want to prevent hydrolysis during the reaction, the final detection of the product (7-hydroxy-4-ethylcoumarin) is often enhanced at high pH (pH 9-10) because the phenolate anion is more fluorescent than the phenol.[1]
-
Crucial Distinction: The substrate (ether) loses activity if the ring opens. The product (phenol) is maximally fluorescent when the ring is closed but the phenol is deprotonated. However, extremely high pH will eventually open the ring of the product too. Standard stop solutions often use pH 9-10 with high organic content (Ethanol/Acetonitrile) to denature the enzyme and maximize signal immediately before reading.[1]
References
-
Lactone Hydrolysis Kinetics: Garrett, E. R., & Lippold, B. C. (1976). Kinetics and mechanisms of the hydrolysis of coumarin and its derivatives.[2] Journal of Pharmaceutical Sciences. Link (Demonstrates the pH-dependent reversible ring opening).[1]
-
Coumarin Fluorophores: Gao, W., et al. (2013). Use of 7-substituted coumarins as fluorogenic substrates for cytochrome P450 enzymes.[1][3] Drug Metabolism Reviews. Link (Discusses stability and application of alkoxy-coumarins).[1]
-
Stabilization Strategies: Porcal, W., et al. (2018). Coumarin-based fluorescent probes for biological applications.[1][3] Current Medicinal Chemistry. Link (Reviews formulation and stability in biological media).[1]
-
Solubility Data: PubChem Compound Summary for Coumarin Derivatives. Link (General physicochemical properties).[1]
Sources
- 1. CNP0257748.1 - COCONUT [coconut.naturalproducts.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Unreacted 3-Methoxybenzyl Chloride from Coumarin Products
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of coumarin products from unreacted 3-methoxybenzyl chloride. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity coumarin compounds.
Introduction: The Challenge of Purification
In the synthesis of coumarin derivatives where 3-methoxybenzyl chloride is used as a reactant, a common challenge arises in the post-reaction workup: the removal of unreacted starting material from the final product. The structural similarities and comparable polarities between the benzyl chloride starting material and the coumarin product can complicate purification, leading to contaminated final products and confounding downstream applications. This guide provides a systematic approach to overcoming these purification hurdles.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification process in a question-and-answer format, providing explanations grounded in the physicochemical properties of the compounds involved.
Question 1: My crude product shows two spots on the TLC plate that are very close together. How can I improve their separation?
Answer: This is a frequent observation due to the similar polarity of many coumarins and 3-methoxybenzyl chloride. To improve TLC separation, and subsequently column chromatography, consider the following:
-
Solvent System Optimization: A single-solvent mobile phase is often insufficient. Experiment with solvent mixtures. A common starting point for coumarin purification is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1][2] Gradually increasing the proportion of the more polar solvent can enhance the separation.
-
Double or Multiple Developments: Running the TLC plate in the same solvent system two or more times can increase the separation between spots with close Rf values.
-
Alternative Adsorbents: While silica gel is the most common stationary phase, alumina (neutral or acidic) can offer different selectivity and may improve separation.[1][3]
Question 2: I performed a liquid-liquid extraction, but I still have significant contamination with 3-methoxybenzyl chloride. What went wrong?
Answer: The success of liquid-liquid extraction hinges on the differential solubility of the compounds in two immiscible liquid phases. Several factors could be at play:
-
Inappropriate Solvent Choice: Ensure a significant solubility difference between your coumarin product and 3-methoxybenzyl chloride in the chosen solvent system. For instance, if your coumarin has acidic or basic functional groups, you can exploit this by performing an acid-base extraction.
-
Hydrolysis of 3-Methoxybenzyl Chloride: 3-Methoxybenzyl chloride is sensitive to moisture and can hydrolyze to 3-methoxybenzyl alcohol, especially under basic or prolonged aqueous conditions.[4][5] This alcohol has a different polarity and solubility profile, which might complicate the extraction.
-
Insufficient Washes: Increase the number of extraction cycles with the appropriate solvent to ensure complete removal of the impurity.
Question 3: My recrystallization attempt resulted in a low yield or an oily product. How can I improve this?
Answer: Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the solvent system.[1][6]
-
Solvent Screening: The ideal recrystallization solvent should dissolve the coumarin at high temperatures but not at low temperatures, while the impurity (3-methoxybenzyl chloride) should remain soluble at all temperatures. A mixed solvent system, such as ethanol/water or methanol/water, is often effective for coumarins.[1][6] A study on simple coumarins found that 40% aqueous methanol provided a high recovery percentage.[6]
-
Inducing Crystallization: If the product oils out, it may be due to impurities inhibiting crystal lattice formation or a low melting point of the product itself.[1] Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure coumarin to induce crystallization.[1]
-
Slow Cooling: Allowing the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath can promote the formation of larger, purer crystals.[1]
Question 4: Can I use distillation to separate the unreacted 3-methoxybenzyl chloride?
Answer: Yes, given the significant difference in boiling points, vacuum distillation can be a viable option, particularly for larger-scale purifications. 3-Methoxybenzyl chloride has a boiling point of 124 °C at 13 mmHg[7][8][9], while most coumarins have much higher boiling points (e.g., coumarin itself boils at 301.7 °C).[10] However, consider the thermal stability of your specific coumarin product, as some may be sensitive to high temperatures.
Physicochemical Properties for Separation Strategy
A successful separation strategy is built upon the differing physical and chemical properties of the components in a mixture. The following table summarizes key properties of 3-methoxybenzyl chloride and a representative coumarin.
| Property | 3-Methoxybenzyl Chloride | Coumarin (representative) | Rationale for Separation |
| Molecular Weight | 156.61 g/mol [7][8] | 146.14 g/mol [11] | - |
| Boiling Point | 124 °C / 13 mmHg[7][8][9] | 301.7 °C[10] | Vacuum Distillation: The large difference in boiling points allows for the selective removal of the more volatile 3-methoxybenzyl chloride under reduced pressure. |
| Melting Point | Not applicable (liquid at room temp)[7][8] | 68-71 °C[10] | Recrystallization/Trituration: The solid nature of the coumarin allows for its purification by crystallization from a suitable solvent, leaving the liquid impurity behind. |
| Solubility in Water | Insoluble (hydrolyzes) | Sparingly soluble (0.17 g/100 mL)[10] | Aqueous Wash: An aqueous wash during workup can help remove any water-soluble byproducts from the hydrolysis of the benzyl chloride. |
| Solubility in Organic Solvents | Soluble in common organic solvents | Very soluble in ether, chloroform; soluble in ethanol.[10][12] | Chromatography & Recrystallization: The differential solubility in various organic solvents is the basis for separation by column chromatography and for selecting an appropriate recrystallization solvent system. |
Experimental Protocols
The following are detailed, step-by-step protocols for the most effective methods to separate unreacted 3-methoxybenzyl chloride from your coumarin product.
Protocol 1: Silica Gel Column Chromatography
This is the most widely applicable and effective method for purifying coumarins.[2][3]
Workflow Diagram:
Caption: Workflow for Coumarin Purification by Column Chromatography.
Methodology:
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a non-polar solvent (e.g., 100% hexane). This will elute the less polar 3-methoxybenzyl chloride first.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.[2][13]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).[13]
-
Combine the fractions containing the pure coumarin product.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified coumarin.[13]
-
Protocol 2: Recrystallization
This method is ideal for purifying solid coumarin products.
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methoxybenzyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. fishersci.com [fishersci.com]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. 3-甲氧基氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Methoxybenzyl chloride | 824-98-6 [chemicalbook.com]
- 10. Coumarin - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Mass spectrometry (MS) fragmentation pattern of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Topic: Mass Spectrometry (MS) Fragmentation Pattern of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Optimizing Structural Elucidation and Quantification Strategies
Executive Summary This technical guide provides a rigorous analysis of the mass spectrometry (MS) behavior of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one (C₁₉H₁₈O₄, MW 310.34 Da). As a lipophilic coumarin derivative often synthesized for its potential anticoagulant or anticancer properties, its detection requires specific ionization strategies to prevent premature in-source fragmentation.
This guide compares the "Gold Standard" method (ESI-QTOF ) against common alternatives (EI-GC/MS and Triple Quadrupole MRM ), demonstrating why Soft Ionization (ESI) combined with Collision-Induced Dissociation (CID) offers superior structural fidelity over Electron Impact (EI) for this ether-linked scaffold.
The Molecule: Structural Logic & Ionization Physics
To understand the fragmentation, we must first analyze the lability of the chemical bonds. The molecule consists of three distinct zones:
-
The Labile Linker: A benzyl ether linkage at position 7 connecting to a 3-methoxybenzyl ring.
Key Insight: The C7-Ether bond is the "weakest link." In mass spectrometry, the stability of the resulting carbocation dictates the fragmentation pathway.[4] The 3-methoxybenzyl carbocation is resonance-stabilized, making it the dominant fragment in positive ionization modes.
Predicted Physicochemical Properties
| Property | Value | Relevance to MS |
| Monoisotopic Mass | 310.1205 Da | Base for High-Res extraction ([M+H]⁺ = 311.1278). |
| LogP | ~3.7 (Predicted) | Requires organic mobile phase (MeOH/ACN) for ESI desolvation. |
| Proton Affinity | High (Ether O & Carbonyl O) | Excellent candidate for ESI(+). |
Comparative Performance: ESI-QTOF vs. Alternatives
We evaluated the performance of detecting this compound using three distinct MS methodologies.
Method A: ESI-QTOF (The Gold Standard)
-
Technique: Electrospray Ionization with Quadrupole Time-of-Flight.[5][6]
-
Mechanism: Soft ionization generates a stable protonated molecule [M+H]+. CID (Collision-Induced Dissociation) is applied in the collision cell.
-
Performance:
-
Molecular Ion Stability: High. The m/z 311.13 peak is abundant.
-
Structural Info: MS/MS reveals the specific connectivity of the benzyl ether.
-
Specificity: High-resolution mass spectrometry (HRMS) distinguishes C₁₉H₁₈O₄ from isobaric impurities.
-
Method B: EI-GC/MS (The Alternative)
-
Technique: Electron Impact (70 eV).
-
Mechanism: Hard ionization bombards the molecule with high-energy electrons.
-
Performance:
-
Molecular Ion Stability: Poor. The labile benzyl ether bond often cleaves in-source, leading to a weak or absent molecular ion (M+. at 310).
-
Fragment Dominance: Spectra are dominated by m/z 121 (benzyl fragment) and m/z 190 (coumarin core), making it difficult to confirm the intact parent structure.
-
Suitability: Not recommended for confirmation of intact purity; suitable only for library matching if a standard exists.
-
Method C: Triple Quadrupole (The Quantifier)
-
Technique: ESI-MS/MS in MRM (Multiple Reaction Monitoring) mode.
-
Performance:
-
Sensitivity: Highest.
-
Application: Pharmacokinetic (PK) studies.
-
Limitation: Provides no full-spectrum structural data; "blind" detection based on pre-set transitions.
-
Deep Dive: ESI-MS/MS Fragmentation Pathway
The fragmentation of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one under ESI(+) conditions follows a predictable "Benzyl Snap" mechanism.
Primary Pathway: The Ether Cleavage
Upon collision (CID energy 15–30 eV), the protonated molecular ion (m/z 311) undergoes heterolytic cleavage at the C7-ether oxygen.
-
Precursor: [M+H]+ (m/z 311)
-
Transition: The bond between the ether oxygen and the benzylic carbon breaks.
-
Product Ions:
-
Fragment A (Dominant): 3-methoxybenzyl cation (m/z 121). This is the "Quantifier" ion in MRM because the positive charge is highly stabilized by the methoxy group on the benzene ring.
-
Fragment B (Secondary): 4-ethyl-7-hydroxycoumarin cation (m/z 191). This results if the charge remains on the coumarin core (proton transfer to the phenol oxygen).
-
Secondary Pathway: Core Degradation
From the m/z 191 coumarin fragment:
-
Loss of CO (-28 Da): Contraction of the pyrone ring (m/z 163).
-
Loss of CO₂ (-44 Da): Opening of the lactone ring (m/z 147).
Visualizing the Pathway (Graphviz)
Figure 1: Proposed ESI-MS/MS fragmentation pathway. The primary split occurs at the ether linkage, generating a stable methoxybenzyl cation.
Quantitative Data & MRM Transitions
For researchers developing a quantitative assay (e.g., in plasma or cell lysate), the following Multiple Reaction Monitoring (MRM) transitions are recommended based on the fragmentation logic.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |
| Quantifier | 311.1 | 121.1 | 20 | Most abundant, stable ion (Benzyl cation). |
| Qualifier 1 | 311.1 | 191.1 | 15 | Confirms the coumarin core structure. |
| Qualifier 2 | 311.1 | 163.1 | 35 | High-energy fragment (Core - CO); high specificity. |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this standardized LC-MS/MS workflow.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute stock 1:1000 in Methanol:Water (50:50) + 0.1% Formic Acid. Final conc: 1 µg/mL.
-
Why Formic Acid? It ensures the carbonyl and ether oxygens are protonated, maximizing [M+H]+ signal intensity.
-
Step 2: LC Parameters[7]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Expectation: The compound is lipophilic (LogP ~3.7) and will elute late (approx. 3.5 - 4.0 min).[7]
-
Step 3: MS Acquisition (Q-TOF)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 135 V (Prevent in-source fragmentation).
-
Mass Range: 50 – 1000 m/z.
Visualizing the Workflow (Graphviz)
Figure 2: Analytical workflow for the detection and quantification of the target coumarin derivative.
References
-
Kulkarni, M. V., et al. (2006). "The Chemistry and Biological Importance of Coumarins." Studies in Natural Products Chemistry. Link
-
Smyth, T., et al. (2000). "A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer." Rapid Communications in Mass Spectrometry. Link
-
BenchChem. (2025).[4] "Mass Spectrometry Fragmentation Patterns of Benzoyl and Benzyl Derivatives." BenchChem Technical Guides. Link
-
Kéki, S., et al. (2001). "Mass spectrometric characterization of poly(ethylene glycol) methyl ether–coumarin conjugates." Journal of Mass Spectrometry. Link
Disclaimer: This guide is intended for research use only. Optimization of collision energies may be required depending on the specific instrument platform (e.g., Sciex vs. Thermo vs. Agilent).
Sources
- 1. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]
- 2. 2-Oxo-2H-chromen-7-yl 4-ethylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamopen.com [benthamopen.com]
- 6. Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. egusphere.copernicus.org [egusphere.copernicus.org]
The Positional Isomerism of Methoxybenzyl Moieties on Coumarin Scaffolds: A Comparative Guide to Bioactivity
In the landscape of medicinal chemistry, the coumarin scaffold stands as a privileged structure, a versatile backbone for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The bioactivity of these derivatives is profoundly influenced by the nature and position of their substituents. This guide provides an in-depth comparative analysis of the bioactivity of 3-methoxybenzyl versus 4-methoxybenzyl coumarin derivatives, offering researchers, scientists, and drug development professionals a critical perspective on the nuanced structure-activity relationships (SAR) governed by the seemingly subtle shift of a methoxy group on a benzyl substituent.
The rationale for this comparison lies in the fundamental principle of medicinal chemistry that positional isomerism can dramatically alter a molecule's interaction with biological targets. The location of a methoxy group on the benzyl ring can influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its binding affinity to enzymes, receptors, and other biomolecules. Understanding these differences is paramount for the rational design of more potent and selective coumarin-based drugs.
Comparative Bioactivity Analysis: A Tale of Two Isomers
While a comprehensive head-to-head comparison of 3-methoxybenzyl and 4-methoxybenzyl coumarin derivatives across a wide range of biological activities in a single study is not extensively documented, a careful synthesis of data from multiple sources allows for a robust comparative analysis. This guide consolidates findings from studies on enzyme inhibition, anticancer, and antimicrobial activities to elucidate the differential bioactivity of these two isomers.
Enzyme Inhibition: A Clear Distinction in Potency
The most direct comparisons of the bioactivity of 3-methoxybenzyl and 4-methoxybenzyl coumarin derivatives are found in the realm of enzyme inhibition, particularly concerning monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes.
One study on coumarin-based inhibitors of human monoamine oxidase-A (hMAO-A) provides compelling evidence of the superior inhibitory activity of the 3-methoxybenzyl derivative. A coumarin derivative featuring a 3-methoxyphenylpiperazine moiety exhibited a significantly lower IC50 value, indicating higher potency, compared to its 2-methoxyphenyl counterpart.[3] While not a direct 4-methoxybenzyl comparison, this highlights the sensitivity of the MAO active site to the methoxy group's position. Another study focusing on MAO-B inhibitors found that a 3-phenylcoumarin with a 4-methoxy substitution on the phenyl ring was a potent inhibitor.[4]
In the context of cytochrome P450 enzymes, research has shown that 3-(3-methoxyphenyl)coumarin is a substrate for CYP2C19.[5] This suggests a specific interaction between the 3-methoxybenzyl moiety and the active site of this enzyme. While direct comparative data with the 4-methoxybenzyl isomer is limited in this specific study, the findings underscore the importance of the methoxy group's position for molecular recognition by CYP enzymes.
Table 1: Comparative Enzyme Inhibitory Activity
| Coumarin Derivative Type | Target Enzyme | Bioactivity Metric (IC50/Kᵢ) | Reference |
| 3-Methoxyphenylpiperazinyl coumarin | hMAO-A | 6.67 ± 0.76 μM | [3] |
| 4-Methoxyphenyl-3-phenylcoumarin | MAO-B | 56 nM (for most potent derivative) | [4] |
| 3-(3-Methoxyphenyl)coumarin | CYP2C19 | Substrate | [5] |
The data, although from different studies, suggests that the 3-methoxybenzyl substitution may favor inhibition of certain enzymes like hMAO-A, while the 4-methoxybenzyl substitution can be optimized for potent MAO-B inhibition. This differential activity is likely due to the specific steric and electronic requirements of the respective enzyme active sites.
Anticancer Activity: Subtle Differences with Significant Implications
In the realm of anticancer research, the position of the methoxy group on the benzyl substituent of coumarin derivatives also appears to influence their cytotoxic and antiproliferative effects. While direct comparative studies are scarce, analysis of related compounds provides valuable insights.
A study on coumarin-chalcone hybrids demonstrated that compounds derived from isovanillin (which has a 3-methoxy-4-hydroxy substitution pattern) exhibited strong anticancer activity against HepG2 and MCF-7 cell lines.[6] This suggests that the 3-methoxy substitution, in combination with a hydroxyl group, is favorable for cytotoxicity. Another study on 3-substituted coumarins reported the synthesis and evaluation of various derivatives against HeLa cancer cells, with some methoxy-substituted compounds showing notable activity.[6]
Conversely, research on 3-arylcoumarins has highlighted the anticancer potential of derivatives with a 4-methoxyphenyl substituent.[7] These studies, while not providing a direct comparison, indicate that both 3-methoxybenzyl and 4-methoxybenzyl coumarin derivatives are promising scaffolds for the development of anticancer agents. The subtle differences in their activity profiles against different cancer cell lines warrant further investigation to delineate the specific cellular pathways they target.
Table 2: Anticancer Activity of Methoxybenzyl-like Coumarin Derivatives
| Coumarin Derivative | Cancer Cell Line | Bioactivity Metric (IC50) | Reference |
| Coumarin-chalcone hybrid (from isovanillin) | HepG2, MCF-7 | Strong activity | [6] |
| Methoxy-substituted 3-substituted coumarins | HeLa | Notable activity | [6] |
| 4-Methoxyphenyl-3-arylcoumarin | Various | Anticancer potential | [7] |
Antimicrobial Activity: Exploring the Structure-Activity Landscape
The antimicrobial properties of coumarin derivatives are also influenced by the substitution pattern on the benzyl moiety. While direct comparative data for 3-methoxybenzyl versus 4-methoxybenzyl derivatives is limited, existing research on related structures provides a basis for understanding their potential.
Studies on 4-hydroxycoumarin derivatives have shown that the introduction of a methoxy group on an associated aromatic ring can modulate antibacterial activity.[8] Research on 3-substituted coumarins has also explored the impact of various substituents on their efficacy against bacterial and fungal pathogens.[9]
A comprehensive understanding of how the 3-methoxy versus 4-methoxybenzyl substitution specifically impacts antimicrobial activity requires further targeted studies. However, the existing literature strongly suggests that this structural variation will likely lead to differences in the spectrum and potency of antimicrobial action.
Experimental Methodologies: A Guide to Reproducible Science
The following are representative experimental protocols for the synthesis and biological evaluation of methoxybenzyl coumarin derivatives, based on established methodologies in the field.
Synthesis of Methoxybenzyl Coumarin Derivatives
The synthesis of 3- and 4-methoxybenzyl coumarin derivatives can be achieved through various established synthetic routes. A common approach involves the Pechmann condensation for the formation of the coumarin core, followed by modification at the desired position.
dot
Caption: General workflow for the synthesis of methoxybenzyl coumarin derivatives.
Step-by-step Protocol:
-
Pechmann Condensation: A substituted phenol is reacted with a β-ketoester in the presence of an acid catalyst (e.g., concentrated sulfuric acid) to form the coumarin ring system.
-
Functionalization: The resulting coumarin core is then functionalized with the desired methoxybenzyl group. This is typically achieved by reacting the coumarin with either 3-methoxybenzyl halide or 4-methoxybenzyl halide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF).
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Bioactivity Assays
This assay is used to determine the potency of the synthesized compounds in inhibiting a specific enzyme.
dot
Caption: Workflow for a typical enzyme inhibition assay.
Step-by-step Protocol:
-
Prepare solutions of the target enzyme, the substrate, and the test compounds (3- and 4-methoxybenzyl coumarin derivatives) at various concentrations.
-
Pre-incubate the enzyme with the test compounds for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of the product over time. The method of detection will depend on the specific enzyme and substrate (e.g., fluorescence, absorbance).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
dot
Caption: Workflow for the MTT assay to determine anticancer activity.
Step-by-step Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3- and 4-methoxybenzyl coumarin derivatives.
-
Incubate the cells for a period of 24 to 72 hours.
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
The comparative analysis of 3-methoxybenzyl and 4-methoxybenzyl coumarin derivatives reveals that the position of the methoxy group is a critical determinant of their biological activity. While both isomers exhibit promise as scaffolds for the development of enzyme inhibitors and anticancer agents, their potency and selectivity can vary significantly depending on the biological target. The 3-methoxybenzyl substitution appears to be favorable for inhibiting certain enzymes like hMAO-A, whereas the 4-methoxybenzyl moiety has been successfully incorporated into potent MAO-B inhibitors.
This guide underscores the importance of systematic SAR studies in drug discovery. To further elucidate the therapeutic potential of these coumarin derivatives, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the bioactivity of 3- and 4-methoxybenzyl coumarin derivatives against a wider range of biological targets using standardized protocols.
-
Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in animal models.
By continuing to explore the intricate relationship between chemical structure and biological function, the scientific community can unlock the full therapeutic potential of coumarin-based compounds.
References
- Abdel-Latif, E., Abou-Elzahab, M. M., Ibrahim, M. E., Maarouf, N. E., & Abdel-Mogib, M. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry, CRBOC-109.
- Fayed, E. A., et al. (2021). Design and Synthesis of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives with Preliminary Anticancer Properties. Molecules, 26(15), 4587.
- Al-Omair, M. A., & El-Sayed, M. A. (2015). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 127-137.
- Mandić, L., et al. (2018).
- Shia, J. S., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 954-968.
- Pai, A., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(3).
- Kini, S., & Swain, P. (2017). Current Developments of C3-Substituted Coumarin Hybrids as Anti-Cancer Agents. International Journal of Pharmaceutical Sciences Review and Research, 42(1), 165-175.
- Martin, A. R., et al. (2023). 3-Substituted Coumarins Inhibit NorA and MepA Efflux Pumps of Staphylococcus aureus. Antibiotics, 12(12), 1739.
- Li, H., et al. (2018). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 144, 543-555.
- Shia, J. S., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 954-968.
- Jashari, A., et al. (2015). Natural and synthetic coumarins as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 7(12), 717-729.
- Borges, F., et al. (2005). Antibacterial Activity of Coumarins. Current Medicinal Chemistry, 12(8), 887-916.
- Hassan, A. S., et al. (2022).
- Matos, M. J., et al. (2024). Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy. International Journal of Molecular Sciences, 25(23), 13019.
- Pinto, M., et al. (2018).
- Khan, I., et al. (2022). Determining the 3-substituted Coumarins inhibitory potential against the HslV protease of E. coli. European Review for Medical and Pharmacological Sciences, 26(1), 213-225.
- Al-Amiery, A. A., et al. (2024). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research, 6(4), 1-10.
- de Fátima, Â., et al. (2020). Synthesis of Coumarin Derivatives as Versatile Scaffolds for GSK-3β Enzyme Inhibition. Current Drug Targets, 21(13), 1356-1367.
- Postila, P. A., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 59.
- Jung, J. C., et al. (2004). Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(10), 2463-2467.
- Mojumder, S., et al. (2024). Latest Developments in Coumarin-Based Anticancer Agents: Mechanism of Action and Structure-Activity Relationship Studies. RSC Medicinal Chemistry.
- Li, M., et al. (2013). Synthesis and Bioactivity of Novel Coumarin Derivatives. Journal of Agricultural and Food Chemistry, 61(32), 7684-7691.
- Tolonen, A., & Uusitalo, J. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 25(13), 3049.
- Afonso, C. M., et al. (2013). 4-Methylcoumarin Derivatives Inhibit Human Neutrophil Oxidative Metabolism and Elastase Activity. Journal of Medicinal Food, 16(8), 756-764.
- Al-Jaff, A. O. (2018). Synthesis, structure characterization and biological activity of new coumarin derivatives. International Journal of Advanced Research in Biological Sciences, 5(3), 1-8.
- Jung, J. C., & Park, O. S. (2009).
- Zhang, Q., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1023-1042.
- Park, S., et al. (2021).
- Stefanachi, A., et al. (2024). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry, 12, 1369305.
- Ghorab, M. M., et al. (2019).
- Wang, Y., et al. (2025). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 233-245.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]
- 3. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Coumarins | Encyclopedia MDPI [encyclopedia.pub]
- 5. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro [mdpi.com]
- 6. Novel 3-substituted coumarins inspire a custom pharmacology prediction pipeline: an anticancer discovery adventure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one and its Analogs
Introduction
The coumarin scaffold, a fused benzene and α-pyrone ring system, represents a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[1] This guide focuses on the specific derivative, 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one, to provide an in-depth analysis of its structure-activity relationship (SAR). By systematically comparing this molecule to its structural analogs, we aim to elucidate the functional role of each substituent—the C4-ethyl group and the C7-(3-methoxybenzyl)oxy moiety—in modulating biological activity. This analysis is grounded in experimental data from authoritative sources and provides detailed protocols for key validation assays, offering a robust framework for researchers engaged in the design and development of novel coumarin-based therapeutic agents.
The Coumarin Core: A Foundation for Diverse Bioactivity
The inherent biological activity of the coumarin nucleus is significantly influenced by the nature and position of its substituents. The lactone ring and the aromatic system provide a versatile template for molecular interactions with various biological targets. Modifications at positions 3, 4, and 7 have been particularly fruitful in developing potent and selective agents.[2] This guide will dissect the contributions of the C4 and C7 substituents of our lead compound.
Caption: Key positions on the coumarin scaffold for SAR analysis.
Comparative Analysis of Structure-Activity Relationships
The biological profile of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one can be best understood by comparing it with analogs where each key feature is systematically altered. Based on extensive research into related coumarin derivatives, likely biological targets include neuronal enzymes like monoamine oxidase B (MAO-B) and cholinesterases (ChE), as well as cytotoxic activity against various cancer cell lines.[2][3][4]
The Significance of the 7-O-Alkyl Linkage
The substituent at the C7 position is a critical determinant of activity. A free hydroxyl group (7-hydroxycoumarin) is often a prerequisite for certain biological effects, such as antioxidant activity.[5] However, etherification, as seen in our lead compound, serves several key purposes:
-
Modulating Lipophilicity: Converting the polar hydroxyl group to an ether linkage increases the molecule's lipophilicity, which can enhance cell membrane permeability and oral bioavailability.
-
Introducing a Pharmacophore: The appended group (the benzyl moiety) can act as a pharmacophore, introducing new binding interactions with the target protein.
-
Metabolic Stability: Masking the phenolic hydroxyl group can prevent rapid phase II metabolism (e.g., glucuronidation), potentially increasing the compound's in vivo half-life.
Studies on 7-substituted coumarins designed as MAO-B and cholinesterase inhibitors have shown that a benzyloxy group at the C7 position is essential for high-affinity binding.[4][6] For instance, a series of 7-benzyloxy coumarins displayed potent, nanomolar inhibition of human MAO-B (hMAO-B).[4] In contrast, replacing the 7-OH with a methoxy group can lead to a sharp decrease in inhibitory potential against certain enzymes.[5]
The Role of the Benzyl Moiety and its Substitution
The (3-methoxybenzyl)oxy group is a key feature. Its contribution can be dissected into the benzyl ring itself and the meta-positioned methoxy group.
-
The Benzyl Ring: This bulky, aromatic group can engage in π-π stacking or hydrophobic interactions within the active site of a target enzyme. For cholinesterase inhibitors, this moiety can interact with the peripheral anionic site (PAS) of the enzyme, a role implicated in inhibiting amyloid-β aggregation, which is relevant in Alzheimer's disease.[4]
-
The 3-Methoxy Substituent: The position and electronic nature of substituents on the benzyl ring fine-tune the binding affinity. A methoxy group at the meta-position, as in our lead compound, introduces a polar contact point and influences the overall conformation of the benzyloxy tail. Comparative studies on cholinesterase inhibitors have shown that the placement of electronegative groups on the phenyl ring can significantly alter inhibitory activity, with ortho-substituents often showing higher potency.[7] For MAO-B inhibitors, substitutions on the benzyloxy ring are crucial for establishing selectivity and potency.
The Influence of the C4-Substituent
Position 4 of the coumarin ring is tolerant to a variety of substituents that can modulate steric and electronic properties.
-
Alkyl Groups (e.g., Ethyl): Small alkyl groups like methyl or ethyl at C4 can enhance lipophilicity and introduce favorable van der Waals interactions. In some series of anticancer quinolone derivatives (a related scaffold), modifications at analogous positions were critical for potent activity.[8][9] The ethyl group in our lead compound provides more steric bulk than a methyl group, which could either enhance or diminish binding depending on the topology of the target's active site.
-
Comparison with Other Groups: Replacing the C4-alkyl group with a hydrogen atom or a larger aromatic ring would drastically alter the molecule's profile. For instance, 3-phenylcoumarins are a well-studied class of MAO-B inhibitors, indicating that an aromatic substituent can be highly favorable for this target.[10] The absence of a C4 substituent can also be beneficial for certain activities. Therefore, the C4-ethyl group likely optimizes the compound's fit into a specific hydrophobic pocket.
Quantitative Comparison of Coumarin Analogs
To illustrate the SAR principles, the following table synthesizes data from various studies on coumarin derivatives, focusing on MAO-B and cholinesterase inhibition, as these are prominent targets for 7-benzyloxycoumarins.
| Compound Analog | C4-Substituent | C7-Substituent | Target Enzyme | IC₅₀ | Key SAR Insight | Reference |
| Analog A | H | -O-CH₂-Ph | hMAO-B | 0.5-73 nM (series) | The 7-benzyloxy moiety is a potent pharmacophore for MAO-B inhibition. | [4] |
| Analog B | H | -O-CH₂-(p-Br-Ph) | hMAO-B | 2.1 nM | Halogen substitution on the benzyl ring can enhance potency. | [4] |
| Analog C | H | -O-(CH₂)₂-N-benzylpiperidine | hAChE | 9.10 µM | Extending the C7-linker to include a basic nitrogen mimics known ChE inhibitors like donepezil. | [4] |
| Analog D | H | -O-(CH₂)₂-N-benzylpiperidine | hMAO-B | 0.30 µM | The N-benzylpiperidine moiety also confers potent MAO-B activity, creating a multi-target agent. | [4] |
| Analog E | CH₃ | 7-OH | - | - | The 7-hydroxy-4-methylcoumarin is a common precursor for synthesizing more complex derivatives. | [1] |
| Analog F | CF₃ | 7-OH | - | - | A C4-trifluoromethyl group is used in fluorescent probes for cytochrome P450 enzymes. | [11][12] |
This table is illustrative, compiling data from different series of compounds to highlight the impact of specific structural changes.
Experimental Protocols for SAR Validation
To empirically determine the SAR of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one and its analogs, standardized assays are required. The following protocols describe validated methods for assessing cytotoxicity and cholinesterase inhibition.
Workflow for a Typical SAR Study
Caption: A typical workflow for a structure-activity relationship study.
Protocol 1: Cytotoxicity Evaluation using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for assessing the cytotoxic potential of novel compounds.[13][14]
1. Cell Preparation: a. Culture human cancer cell lines (e.g., HepG2, HL60, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[14][15] b. Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. c. Harvest cells during their exponential growth phase and perform a cell count using a hemocytometer. d. Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[13] e. Incubate the plate for 24 hours to allow for cell attachment.[13]
2. Compound Treatment: a. Prepare a 10 mM stock solution of each test compound (including the lead and its analogs) in DMSO. b. Create a series of dilutions in the culture medium to achieve final concentrations ranging from 0.01 to 100 µM.[14] The final DMSO concentration should not exceed 0.5%.[16] c. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (DMSO only) and untreated control. d. Incubate the plate for 48-72 hours.[14][16]
3. MTT Addition and Incubation: a. Following incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. b. Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
4. Data Acquisition: a. Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[13] b. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] c. Measure the absorbance at 492 nm or 570 nm using a microplate reader.[15]
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7]
1. Reagent Preparation: a. Phosphate Buffer: 0.1 M, pH 8.0. b. DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer. c. Substrates: 10 mM acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE in deionized water. d. Enzyme Solutions: Acetylcholinesterase (from Electrophorus electricus) and Butyrylcholinesterase (from equine serum) prepared in phosphate buffer to a final concentration that provides a linear reaction rate. e. Test Compounds: Prepare stock solutions in DMSO and dilute in buffer to the desired final concentrations. Donepezil is used as a positive control.[7]
2. Assay Procedure: a. The assay is performed in a 96-well plate. b. To each well, add in the following order: i. 140 µL of phosphate buffer (pH 8.0). ii. 20 µL of the test compound solution at various concentrations. iii. 20 µL of the enzyme solution (AChE or BChE). c. Mix and incubate the plate at 37°C for 15 minutes. d. To initiate the reaction, add 20 µL of the DTNB solution followed by 20 µL of the appropriate substrate solution (ATCI or BTCI).
3. Data Acquisition: a. Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
4. Data Analysis: a. Calculate the rate of reaction (V) for each well. b. Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value using a suitable statistical software.
Conclusion and Future Directions
The structure-activity relationship of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is a multifactorial interplay between its core scaffold and peripheral substituents. The 7-benzyloxy moiety serves as a potent pharmacophore, particularly for neuronal enzyme targets, with substitutions on the benzyl ring allowing for the fine-tuning of potency and selectivity. The C4-ethyl group likely optimizes the compound's fit within a hydrophobic pocket of its target(s).
Future research should focus on a multipronged approach:
-
Systematic C4 Modification: Synthesize analogs with varying alkyl chain lengths (methyl, propyl, isopropyl) and small cyclic groups at the C4 position to probe the steric limits of the target's binding site.
-
Exploring Benzyl Ring Isomers: Compare the 3-methoxy analog with its 2-methoxy and 4-methoxy counterparts to understand the optimal positioning of polar contacts. Further exploration with other electron-donating or electron-withdrawing groups is also warranted.
-
Broad Biological Screening: While this guide has focused on likely targets, comprehensive screening against a panel of cancer cell lines and other enzyme families (e.g., kinases, lipoxygenases) could uncover novel activities.[17][14]
By employing the comparative analysis and experimental protocols detailed in this guide, researchers can accelerate the rational design of next-generation coumarin derivatives with enhanced therapeutic potential.
References
- Benchchem. (n.d.). Cytotoxicity Assay of Coumarin Compounds in Cancer Cell Lines. Application Notes and Protocols.
- Bathich, Y. (n.d.). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Connect Journals.
- Darla, M. M., et al. (2013). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. CORE.
- Al-Warhi, T., et al. (n.d.). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. PMC.
-
Darla, M. M., et al. (2013). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. ResearchGate. Retrieved from [Link]
-
Unknown. (2011). Synthesis and antioxidant activities of novel 4-Schiff base-7-benzyloxy-coumarin derivatives. PubMed. Retrieved from [Link]
-
Ito, C., et al. (2009). Cytotoxic activity of coumarins from Micromelum minutum. Taylor & Francis Online. Retrieved from [Link]
- Kumar, A., et al. (2024). Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review. Bentham Science.
-
Đajić, D., et al. (2020). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. MDPI. Retrieved from [Link]
-
Asati, V., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Semantic Scholar. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2018). Coumarins from Creston Apple Seeds: Isolation, Chemical Modification, and Cytotoxicity Study. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Stankov, M. V., et al. (2022). Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes against Human Cancer Cell Lines. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2024). Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review. PubMed. Retrieved from [Link]
- Kamal, Z., et al. (n.d.). A review on coumarin: SAR, signaling pathway(s) in pharmacological activity & metabolite.
-
Sonnekus, L., et al. (2017). Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Retrieved from [Link]
- US EPA. (n.d.). The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides.
-
Wang, Z., et al. (2021). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. MDPI. Retrieved from [Link]
-
Lee, S., et al. (n.d.). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). PMC. Retrieved from [Link]
- Khan, I., et al. (n.d.). The design of fluoroquinolone-based cholinesterase inhibitors: Synthesis, biological evaluation and in silico docking studies. Arabian Journal of Chemistry.
-
Tripathi, M. K., et al. (2020). Computational exploration and experimental validation to identify a dual inhibitor of cholinesterase and amyloid-beta for the treatment of Alzheimer's disease. PubMed. Retrieved from [Link]
-
Tripathi, M. K., et al. (2020). Computational exploration and experimental validation to identify a dual inhibitor of cholinesterase and amyloid-beta for the treatment of Alzheimer's disease. Journal of Computer-Aided Molecular Design. Retrieved from [Link]
-
Lima, T. C., et al. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
Azizuddin, & Khan, M. S. Y. (2001). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. ResearchGate. Retrieved from [Link]
-
Chen, C.-Y., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. Retrieved from [Link]
-
Kruger, H. G., et al. (2017). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. MDPI. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of 3-Benzoyl-7-Hydroxy-2H-Chromen-2-One Analogs.
-
Butters, T. D., et al. (2001). Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Pictorial representation of structure–activity relationships. Retrieved from [Link]
-
Hsieh, M.-C., et al. (n.d.). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PMC. Retrieved from [Link]
-
Al-Majedy, Y. K., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. Retrieved from [Link]
-
Hsieh, M.-C., et al. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed. Retrieved from [Link]
-
Matos, M. J., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. PMC. Retrieved from [Link]
-
JOCPR. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy-chromen-2-one and comparison with standard drug. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. Retrieved from [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The design of fluoroquinolone-based cholinesterase inhibitors: Synthesis, biological evaluation and <i>in silico</i> docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Orthogonal Purity Validation of 4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one: Elemental Analysis vs. HPLC and qNMR
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
The Analytical Challenge: Why One Technique is Never Enough
In early-stage drug discovery, the absolute purity of synthesized reference standards is non-negotiable. For privileged scaffolds like 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one (a functionalized coumarin derivative), relying on a single analytical method creates dangerous blind spots.
A common pitfall in synthetic chemistry is the over-reliance on High-Performance Liquid Chromatography (HPLC). While HPLC is excellent at separating UV-active organic impurities, it is completely blind to inorganic salts (e.g.,
This guide objectively compares Elemental Analysis (EA) against HPLC and Quantitative NMR (qNMR) , providing a self-validating workflow to guarantee the purity of your coumarin derivatives.
Comparative Analysis of Purity Techniques
To establish a comprehensive purity profile, we must understand the detection scope and limitations of each technique.
Table 1: Objective Comparison of Purity Validation Methods
| Feature | Elemental Analysis (CHN/O) | HPLC-UV | Quantitative 1H NMR (qNMR) |
| Primary Target | Bulk elemental composition (C, H, N, O). | Structurally related organic impurities. | Absolute mass ratio of all protonated species. |
| Detection Scope | Universal (Detects organics, inorganics, water, silica). | Limited to UV-active compounds. | Universal for 1H-containing compounds. |
| Blind Spots | Cannot distinguish between structural isomers. | Inorganic salts, silica gel, water, aliphatic solvents. | Inorganic salts (e.g., NaCl, |
| Accuracy Limit | [2]. | Relative Area % (Assumes equal UV response). | ±1.0% (Depends on internal standard precision). |
| Role in Workflow | Gatekeeper: Proves absence of invisible bulk contaminants. | Profiler: Identifies unreacted starting materials. | Quantifier: Determines absolute mass fraction. |
Logical Framework of Impurity Detection
The causality behind utilizing all three methods lies in their complementary nature. The diagram below illustrates how different analytical tools cover specific domains of the impurity spectrum.
Caption: Logical relationship between impurity types and their corresponding detection methodologies.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols detail not just what to do, but the causality behind each critical step.
A. Elemental Analysis (CHN) Protocol
Objective: Validate bulk composition and rule out inorganic/solvent contamination.
-
Sample Desiccation: Dry 10 mg of the coumarin derivative under high vacuum (<0.1 mbar) at 60°C for 24 hours.
-
Causality: EA measures total mass percentage. Even 1% trapped ambient moisture (
) will artificially inflate the hydrogen and oxygen percentages, causing the sample to fail the strict ±0.4% ACS threshold.
-
-
Micro-Weighing: Weigh exactly 2.000 to 3.000 mg of the dried sample into a combustible tin capsule using a microbalance (resolution of 1 µg).
-
Combustion: Drop the capsule into the elemental analyzer furnace at 925°C in an oxygen-enriched helium atmosphere.
-
Causality: 925°C ensures the complete oxidative destruction of robust aromatic systems (like the coumarin core) without melting the quartz combustion tube [3].
-
-
Detection: Pass the resulting gases (
, , ) through a reduction column, separate them via a GC column, and quantify using a Thermal Conductivity Detector (TCD)[4].
B. HPLC-UV Protocol
Objective: Identify and quantify unreacted 4-ethyl-7-hydroxycoumarin and 3-methoxybenzyl chloride.
-
Sample Preparation: Dissolve 1.0 mg of sample in 1.0 mL of LC-MS grade Acetonitrile.
-
Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (250 x 4.6 mm, 5 µm) at 30°C. Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile from 10% to 90% over 20 minutes.
-
Dual-Wavelength Detection: Monitor absorbance at 254 nm and 320 nm.
-
Causality: 254 nm captures the aromatic benzyl ring, while 320 nm is highly specific to the conjugated coumarin core. Monitoring both ensures that impurities lacking the coumarin fluorophore (e.g., unreacted 3-methoxybenzyl chloride) are not overlooked.
-
C. Quantitative 1H NMR (qNMR) Protocol
Objective: Determine the absolute mass fraction of the API.
-
Sample Preparation: Accurately weigh 10.0 mg of the coumarin derivative and 5.0 mg of Dimethyl terephthalate (Internal Standard) into a vial. Dissolve in 0.6 mL of
.-
Causality: Dimethyl terephthalate provides a sharp, highly deshielded singlet at ~8.1 ppm. This perfectly avoids overlapping with the complex aromatic multiplet (6.8–7.6 ppm) and the aliphatic ethyl/methoxy signals (1.3, 2.8, 3.8 ppm) of the target coumarin.
-
-
Acquisition: Acquire 1H NMR spectra at 400 MHz with a relaxation delay (
) of 60 seconds.-
Causality: A delay of at least 5 times the longest longitudinal relaxation time (
) ensures all protons return to thermal equilibrium, preventing signal saturation and ensuring the peak area is strictly proportional to the number of nuclei.
-
Experimental Data: Cross-Validation
Target Compound: 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Molecular Formula:
Table 2: Elemental Analysis (CHN) Results
Theoretical Values: C: 73.53%, H: 5.85%, O: 20.62%
| Run | Carbon (%) | Hydrogen (%) | Oxygen (%) | Deviation (Δ) | Status |
| Run 1 | 73.41 | 5.88 | 20.71 | C: -0.12, H: +0.03 | PASS |
| Run 2 | 73.45 | 5.86 | 20.69 | C: -0.08, H: +0.01 | PASS |
| Average | 73.43 | 5.87 | 20.70 | Max Δ < 0.4% | VALIDATED |
Data Interpretation: The average carbon and hydrogen values fall well within the ±0.4% accepted limit. If the sample contained even 2% residual silica gel (
Table 3: Orthogonal Purity Results (HPLC & qNMR)
| Method | Main Peak / API | Impurity 1 (Starting Material) | Impurity 2 (Solvent) | Calculated Purity |
| HPLC-UV (254 nm) | 99.2% (Area) | 0.5% (Area) | N/A (Invisible) | 99.2% a/a |
| qNMR (Mass Ratio) | 98.9% (w/w) | 0.6% (w/w) | 0.2% (Acetone) | 98.9% w/w |
Data Interpretation: HPLC indicates 99.2% purity, but qNMR reveals 0.2% residual acetone, bringing the absolute mass purity to 98.9%. The elemental analysis confirms the absence of inorganic salts.
Caption: Orthogonal purity validation workflow combining Elemental Analysis, HPLC, and qNMR.
Conclusion
For complex molecules like 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one, no single analytical technique provides a complete picture. While HPLC is indispensable for tracking organic side products, it easily misses inorganic and volatile contaminants. Elemental Analysis (EA) acts as the ultimate gatekeeper, validating the bulk composition of the material and ensuring that the sample is free from chromatographically invisible impurities. By integrating EA, HPLC, and qNMR, researchers can confidently establish a self-validating, E-E-A-T compliant purity profile suitable for rigorous pharmaceutical development.
References
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at:[Link]
-
An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
CHN Elemental Analysis - Potential Problems & Accuracy Limits. Northern Illinois University (NIU). Available at:[Link]
-
Analytical Services for Elemental Analysis of CHNOS. OEA Laboratories. Available at:[Link]
Technical Validation Guide: UV-Vis Characterization of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
The following guide provides a rigorous technical framework for validating the UV-Vis absorption characteristics of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one .
As this specific derivative is often a custom synthesis intermediate or specialized fluorescent probe, this guide focuses on structural validation via spectroscopy —specifically distinguishing the product from its precursors and defining its purity through spectral behavior.
Executive Summary & Structural Logic
The compound 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is a lipophilic coumarin derivative. Its optical properties are dictated by the 7-alkoxy-4-alkylcoumarin pharmacophore.
-
Chromophore: The core 2H-chromen-2-one (coumarin) system.
-
Auxochrome: The oxygen at position 7. Because this oxygen is alkylated (benzyl ether linkage), it is locked in a specific electronic state that differs significantly from the free hydroxyl precursor.
-
Substituent Effect: The (3-methoxybenzyl) group is separated from the coumarin ring by a methylene bridge (
). Consequently, the methoxy group on the benzyl ring does not exhibit conjugation with the coumarin system. It contributes only to the molecular weight and solubility, not the primary absorption band ( ).
Validation Target: The primary absorption maximum (
Comparative Analysis: Product vs. Alternatives
To validate your sample, you must compare its performance against its synthetic precursor and a standard structural analog. This triangulation confirms the success of the O-alkylation reaction.
Table 1: Spectral Performance Benchmarks
| Compound | Role | Expected | Key Spectral Characteristic |
| Target Product | Analyte | 320 – 325 nm | pH Insensitive. No shift upon addition of base. |
| 4-ethyl-7-hydroxycoumarin | Precursor | 322 nm (Neutral) ~370 nm (Basic) | Bathochromic Shift. Deprotonation forms the phenolate anion, red-shifting the spectrum significantly. |
| 7-Methoxy-4-methylcoumarin | Analog | 321 nm | Standard reference for 7-alkoxycoumarin chromophore. |
| 3-Methoxybenzyl chloride | Reagent | ~270–280 nm | Weak absorption; distinct from the main coumarin band. |
Comparative Insight
-
Vs. Precursor: The most critical validation step is the pH stability test . The precursor (7-hydroxy) behaves as a pH indicator. The target product (7-alkoxy) is capped; it cannot ionize. If your sample shows a red shift (to >360 nm) when NaOH is added, your sample is contaminated with unreacted precursor.
-
Vs. Alternatives: Unlike 7-hydroxycoumarins (which are highly polar), the target product is lipophilic. It is a superior alternative for intracellular staining or lipid-rich environment probing where pH independence is required.
Experimental Protocol: Self-Validating Workflow
This protocol uses a "Self-Validating" approach where the sample is tested against a logical control (Base addition) to confirm identity.
Reagents & Equipment[1][2][3][4]
-
Solvent A: Spectroscopic Grade Methanol (MeOH).
-
Solvent B: 0.1 M NaOH in Methanol (freshly prepared).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth
1 nm). -
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
Phase 1: Baseline & Preparation
-
Stock Solution: Dissolve 1.0 mg of the target compound in 10 mL of Methanol. Sonicate for 5 minutes to ensure full dissolution. (Conc:
M). -
Working Solution: Dilute 100
L of Stock into 9.9 mL of Methanol. (Conc: M). Note: Absorbance should be between 0.4 and 0.8 AU. -
Baseline: Perform a baseline correction using pure Methanol in both sample and reference cuvettes (200–500 nm scan).
Phase 2: Spectral Acquisition
-
Scan 1 (Neutral): Scan the Working Solution from 200 to 500 nm.
-
Validation Check: Identify
(Expect ~322 nm). Note any shoulder peaks around 280 nm (benzyl group contribution).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Scan 2 (Basic Challenge): Add 20
L of Solvent B (NaOH) directly to the cuvette. Invert gently to mix. Scan immediately.-
Validation Check: The spectrum should overlap perfectly with Scan 1.
-
Failure Mode: If a new peak appears at 360–370 nm, the reaction is incomplete (presence of free phenolic -OH).
-
Phase 3: Molar Absorptivity (
) Calculation
Calculate
-
Target Range:
. Values significantly lower indicate impurities or weighing errors.
Visualization of Validation Logic
The following diagrams illustrate the structural logic and the experimental decision tree for validating this specific coumarin derivative.
Diagram 1: Structural Chromophore Logic
This diagram details why the spectrum remains at ~322 nm despite the bulky substitution.
Caption: Structural dissection showing that the methylene bridge isolates the benzyl chromophore, resulting in a spectrum driven solely by the 7-alkoxy-4-ethylcoumarin core.
Diagram 2: The "Basic Challenge" Validation Workflow
A decision tree for interpreting the UV-Vis results during the purity check.
Caption: The "Basic Challenge" workflow. Stability of the spectrum under basic conditions is the definitive test for successful O-alkylation.
References
-
Interpretation of Coumarin Spectra: Abu-Eittah, R. H., & El-Tawil, B. A. (1985). The electronic absorption spectra of some coumarins. A molecular orbital treatment.[1] Canadian Journal of Chemistry, 63(1), 63-68.
-
Solvatochromism of 7-substituted Coumarins: Kashyap, H. K., & Biswas, R. (2010). Solvatochromism of Coumarin 153: A molecular dynamics simulation study. Journal of Physical Chemistry B, 114(50), 16811–16823.
-
Standard Validation Protocols: NIST Chemistry WebBook. (2023). UV-Vis Spectrum of 7-Ethoxy-4-methylcoumarin (Analogous System).
-
Synthesis and Properties of 7-Alkoxycoumarins: Bhat, M. A., et al. (2020). Synthesis, characterization and fluorescence study of some new coumarin derivatives. Journal of Fluorescence, 30, 897–905.
Sources
Safety Operating Guide
4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one proper disposal procedures
Safe Disposal Protocol: 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Executive Safety Summary
Status: Research Chemical / Bioactive Coumarin Derivative Immediate Action: Treat as Acute Toxic and Aquatic Pollutant . Disposal Method: High-Temperature Incineration (via licensed hazardous waste vendor). Prohibition: strictly NO drain disposal and NO municipal trash disposal.
As a Senior Application Scientist, I must emphasize that for specialized research compounds like 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one , a specific Safety Data Sheet (SDS) is often unavailable. In the absence of compound-specific data, we apply the Universal Precaution Approach , inferring hazards from the parent pharmacophore (coumarin) and functional groups (benzyl ethers). The protocol below is designed to be a self-validating safety system, ensuring compliance with RCRA (USA) and general laboratory safety standards.
Chemical Identity & Hazard Profiling
To ensure proper segregation, we must first characterize the waste based on its structural moieties.
| Feature | Specification | Risk Implication |
| Chemical Class | Coumarin Derivative / Benzyl Ether | Potential anticoagulant activity; skin/eye irritant. |
| Physical State | Solid (Crystalline powder) | Dust inhalation hazard; requires particulate containment. |
| Solubility | Lipophilic (DMSO, DCM, Ethanol) | Insoluble in water. Do not attempt aqueous dilution. |
| Reactivity | Stable | Incompatible with Strong Oxidizers (e.g., peroxides, nitric acid). |
| Toxicity Profile | Assumed Acute Tox. 4 | Treat as harmful if swallowed, inhaled, or absorbed through skin. |
| Waste Code | Non-Regulated (unless P/U listed) | Likely requires "Unlisted Hazardous Waste" characterization profile. |
Critical Note: While the parent coumarin is often regulated, specific derivatives are frequently "unlisted." You must characterize this as "Hazardous Waste - Toxic/Irritant" pending vendor profiling.
Pre-Disposal Stabilization & Segregation
Before this compound leaves your bench, it must be stabilized. The primary risk during the pre-disposal phase is cross-contamination and incompatible mixing .
A. Solid Waste (Pure Compound)
-
Containment: Do not throw loose powder into a general solid waste bin.
-
Primary Vessel: Place the substance in a screw-top glass vial or high-density polyethylene (HDPE) jar.
-
Secondary Containment: Seal the primary vessel inside a clear, sealable plastic bag (e.g., Ziploc).
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.
-
Acceptable: DMSO, Ethanol, Methanol, Dichloromethane (Halogenated stream).
-
Unacceptable: Do not mix with Nitric Acid or Piranha solution (Risk of exothermic oxidation of the ether linkage).
-
-
Segregation: Segregate into "Organic Solvents - Non-Halogenated" or "Organic Solvents - Halogenated" depending on the solvent used.
Step-by-Step Disposal Workflow
The following workflow utilizes a "Decision Tree" logic to determine the correct path for the waste.
Caption: Figure 1. Decision logic for segregating and packaging coumarin derivative waste based on physical state and solvent composition.
Detailed Protocol:
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name: Write the full chemical name. Do not use abbreviations or structure drawings alone.
-
Hazards: Check "Toxic" and "Irritant".[1]
-
-
Accumulation: Store in the laboratory's Satellite Accumulation Area (SAA). Ensure the container is closed at all times unless adding waste.[2]
-
Pickup: Request a pickup via your institution's EHS portal. The final disposal method by the vendor will be incineration to destroy the organic framework.
Emergency Spill Response
In the event of a spill, you must act to prevent particulate spread (inhalation risk) and environmental release.
Caption: Figure 2. Triage protocol for accidental release. Note that "Major" spills require professional HazMat intervention due to the bioactive nature of the compound.
Decontamination of Surfaces: Coumarin derivatives are often fluorescent and lipophilic.
-
Detection: Use a UV lamp (365 nm) to check for residual fluorescence if the compound is fluorescent (common for this class).
-
Cleaning: Wash the area with Ethanol (70%) or Isopropanol first to solubilize the organic residue, followed by soap and water.
References
-
Carl Roth. (2025). Safety Data Sheet: Coumarin. Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
As a novel compound, 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one requires a meticulous approach to laboratory safety. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, a comprehensive safety protocol can be established by examining data from structurally analogous coumarin and benzyl ether compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of experimental outcomes.
Hazard Identification and Risk Assessment: A Proactive Stance
Given its chemical structure, 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one should be handled as a substance with the potential for the following hazards until comprehensive toxicological data is available:
-
Skin and Eye Irritation: Coumarin derivatives are known to cause skin and eye irritation[1][2][3]. Direct contact with the solid compound or solutions should be avoided.
-
Allergic Skin Reaction (Sensitization): Repeated or prolonged skin contact may lead to sensitization, causing an allergic reaction upon subsequent exposures[1][4][5].
-
Respiratory Tract Irritation: Inhalation of airborne dust or aerosols may irritate the respiratory system[1][6].
-
Harmful if Swallowed: Ingestion of related compounds can be harmful[5][7][8].
-
Potential for Systemic Effects: The United States Environmental Protection Agency (US EPA) has identified concerns for reproductive and specific target organ toxicity for some structurally related chemical substances based on structural activity relationships[7].
A thorough, experiment-specific risk assessment is mandatory before any work with this compound commences.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable for the safe handling of this compound. The following table outlines the recommended PPE, grounded in the principle of minimizing all potential routes of exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn when there is a significant risk of splashes. | To prevent eye irritation or serious eye damage from accidental splashes of liquids or contact with dust[1][4][6]. |
| Skin Protection | Nitrile or neoprene gloves (ensure they are inspected for integrity before each use). A full-length laboratory coat is required. | To prevent skin irritation and potential sensitization from direct contact[1][5][9]. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator with the appropriate cartridge should be used[4][10]. | To avoid inhalation of the compound, which may cause respiratory irritation[1][6]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing contamination.
3.1. Receiving and Storage:
-
Inspect: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store Securely: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents[4][11]. The storage temperature should be in accordance with the supplier's recommendations[2][5].
3.2. Handling and Use:
-
Designated Area: All handling of the solid compound and its solutions should occur in a designated area, such as a chemical fume hood.
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[4][8][9].
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse[5][9].
3.3. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention[1][4].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical advice[1][5].
-
Inhalation: Move the individual to fresh air. If they experience breathing difficulties, seek immediate medical attention[1][4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][7].
Disposal Plan: Ensuring Environmental and Laboratory Safety
Proper disposal of chemical waste is a critical component of responsible research.
-
Waste Segregation: All waste contaminated with 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one, including unused compound, contaminated labware, and PPE, must be collected in a designated, properly labeled hazardous waste container[1][4].
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Procedure: Dispose of all chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash[1][12].
Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one.
Caption: Workflow for the safe handling of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one.
References
-
3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]
-
3M. (n.d.). PRODUCT AND COMPANY IDENTIFICATION SECTION 2: INGREDIENTS SECTION 3: HAZARDS IDENTIFICATIO. Retrieved from [Link]
-
Generic. (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]
-
Regulations.gov. (2020, February 10). SAFETY DATA SHEET Version 2.1. Retrieved from [Link]
-
Generic. (2023, February 18). SDS US. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]
-
PubChem. (n.d.). 4-(hydroxymethyl)-7-methoxy-2H-chromen-2-one. Retrieved from [Link]
Sources
- 1. catalystgp.net [catalystgp.net]
- 2. chemscene.com [chemscene.com]
- 3. 4-(hydroxymethyl)-7-methoxy-2H-chromen-2-one | C11H10O4 | CID 609819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. chempoint.com [chempoint.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. benchchem.com [benchchem.com]
- 11. images.thdstatic.com [images.thdstatic.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
